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  • Product: N-[4-(Tert-butyl)benzyl]cyclopentanamine
  • CAS: 1040686-74-5

Core Science & Biosynthesis

Foundational

N-[4-(Tert-butyl)benzyl]cyclopentanamine: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the shift away from planar, purely aromatic scaffolds toward sp³-enriched, three-dimensional templates is critical for improving drug-like propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift away from planar, purely aromatic scaffolds toward sp³-enriched, three-dimensional templates is critical for improving drug-like properties such as solubility, target specificity, and metabolic stability[1]. N-[4-(Tert-butyl)benzyl]cyclopentanamine (CAS: 1040686-74-5) represents a highly versatile secondary amine building block that perfectly aligns with this paradigm.

As an application scientist frequently navigating the complexities of lead optimization, I utilize this scaffold for two distinct structural advantages:

  • The 4-tert-butylbenzyl moiety: Acts as a robust, highly lipophilic anchor. It is frequently employed to occupy deep hydrophobic sub-pockets in target proteins, significantly enhancing binding affinity in targets such as protein kinase B (Akt) and transient receptor potential vanilloid 1 (TRPV1) channels[2][3].

  • The cyclopentyl ring: Imparts conformational restriction and sp³ character, allowing the molecule to "escape the flatland" of traditional drug design, thereby improving the overall pharmacokinetic profile[1].

This whitepaper provides an in-depth analysis of the physical and chemical properties of N-[4-(tert-butyl)benzyl]cyclopentanamine, alongside field-proven, self-validating synthetic protocols for its integration into drug discovery workflows.

Physicochemical Profiling

Understanding the physicochemical baseline of a building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the final active pharmaceutical ingredient (API). The high predicted LogP (4.70) of this molecule indicates excellent lipophilicity, making it highly permeable through lipid bilayers, including the blood-brain barrier (BBB)[4][5].

Table 1: Key Physical and Chemical Properties

PropertyValueCausality / Implication in Drug Design
IUPAC Name N-cyclopentyl-1-[4-(tert-butyl)phenyl]methanamineDictates reactivity as a sterically hindered secondary amine.
CAS Number 1040686-74-5Unique identifier for sourcing and regulatory tracking.
Molecular Formula C₁₆H₂₅NHigh carbon-to-heteroatom ratio drives lipophilicity[4].
Molecular Weight 231.38 g/mol Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5[4].
Predicted Density 0.9 ± 0.1 g/cm³Relevant for volumetric scaling in process chemistry[4].
Boiling Point 325.6 ± 11.0 °C (at 760 mmHg)High thermal stability; requires high-vacuum distillation for purification[6].
Predicted LogP 4.70High lipophilicity; ideal for targets requiring deep hydrophobic pocket engagement[5].

Chemical Reactivity & Synthetic Utility

N-[4-(Tert-butyl)benzyl]cyclopentanamine is a secondary amine. Its reactivity is governed by the nucleophilicity of the nitrogen atom, which is moderately sterically hindered by the adjacent cyclopentyl ring and the benzylic position.

In a drug discovery workflow, this compound is typically utilized as a nucleophile in:

  • Sₙ2 Alkylations: Reacting with alkyl halides to form tertiary amines.

  • Acylations & Sulfonylations: Reacting with acid chlorides or sulfonyl chlorides to generate stable amides or sulfonamides (e.g., in the synthesis of TRPV1 antagonists)[3].

  • Buchwald-Hartwig Cross-Couplings: Coupling with aryl halides to synthesize complex N-aryl-N-alkyl architectures.

Mechanistic Pathway & Workflow Visualization

The most efficient route to synthesize this building block from commercially available starting materials is via Reductive Amination . The following Graphviz diagram illustrates the logical flow of this synthesis and its subsequent divergence into drug-like scaffolds.

SynthesisWorkflow A 4-tert-Butylbenzaldehyde (Electrophile) C Imine Intermediate (Transient) A->C Condensation (-H2O) B Cyclopentylamine (Nucleophile) B->C E N-[4-(Tert-butyl)benzyl]cyclopentanamine (Target Scaffold) C->E Selective Reduction D NaBH(OAc)3 (Mild Reducing Agent) D->E F Downstream Functionalization (Amides, Ureas, Buchwald-Hartwig) E->F Divergent Synthesis

Figure 1: Reductive amination workflow and downstream functionalization of N-[4-(tert-butyl)benzyl]cyclopentanamine.

Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an analytical checkpoint to prevent the propagation of errors in a multi-step synthesis.

Protocol: Synthesis via Reductive Amination

Objective: Synthesize N-[4-(tert-butyl)benzyl]cyclopentanamine with >95% purity.

Reagents:

  • 4-tert-Butylbenzaldehyde (1.0 eq, 10 mmol)

  • Cyclopentylamine (1.05 eq, 10.5 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (30 mL)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Imine Condensation:

    • Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-tert-butylbenzaldehyde and cyclopentylamine in anhydrous DCE. Add catalytic glacial acetic acid.

    • Causality: Anhydrous conditions are critical. Water is a byproduct of imine formation; its absence pushes the equilibrium forward. Acetic acid activates the carbonyl carbon, accelerating nucleophilic attack by the amine.

    • Self-Validation Checkpoint 1: After 2 hours of stirring at room temperature, take a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde peak (UV 254 nm) is completely consumed and the imine mass [M+H]⁺ ≈ 230.3 m/z is the dominant species.

  • Selective Reduction:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the protonated imine (iminium ion) without reducing unreacted aldehyde, preventing the formation of 4-tert-butylbenzyl alcohol as a byproduct.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 4:1 with 1% Et₃N). The imine spot should disappear, replaced by a lower Rf spot corresponding to the secondary amine. Ninhydrin stain will confirm the presence of the secondary amine (typically turning a distinct orange/brown).

  • Quenching and Workup:

    • Action: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and decompose excess borohydride. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Action: Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (100:0 to 80:20) containing 1% Triethylamine (Et₃N).

    • Causality: The addition of 1% Et₃N to the mobile phase is non-negotiable. Secondary amines interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing and loss of yield. Et₃N neutralizes these sites, ensuring sharp elution bands.

Pharmacokinetic & Structural Biology Implications

When integrating N-[4-(tert-butyl)benzyl]cyclopentanamine into a drug discovery program, the structural implications are profound:

  • Targeting Deep Hydrophobic Pockets: The tert-butyl group is a classic isostere used to fill hydrophobic voids in protein targets. For example, in the discovery of Akt (Protein Kinase B) inhibitors, the introduction of a 4-tert-butylbenzyl moiety significantly increased selectivity for Akt over the closely related PKA kinase by perfectly complementing a lipophilic sub-pocket[2].

  • Receptor Antagonism: In the development of TRPV1 antagonists for pain management, the 4-tert-butylbenzyl group acts as a critical C-region anchor, driving the compound's behavior toward full antagonism rather than partial agonism[3].

  • Metabolic Considerations: While the high LogP (4.70) ensures excellent target engagement and membrane permeability, it also flags a potential liability for rapid hepatic clearance (via CYP450 oxidation of the cyclopentyl ring or benzylic position). Downstream optimization often requires balancing this lipophilicity by introducing polar functional groups (e.g., converting the secondary amine into a polar amide or urea) to achieve an optimal LogD.

References

  • GuideChem. "N-[(4-tert-butylphenyl)methyl]cyclopentanamine 1040686-74-5 wiki". GuideChem Encyclopedia.
  • GuideChem. "CAS 1040686-74-5 | N-[4-(tert-Butyl)benzyl]cyclopentanamine".
  • GuideChem. "N-[(4-tert-butylphenyl)methyl]cyclopentanamine 1040686-74-5 wiki (Boiling Point Data)".
  • Journal of Medicinal Chemistry. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)". ACS Publications.
  • PMC / Journal of Medicinal Chemistry. "Conformationally Constrained Analogues of N'-(4-t-Butylbenzyl)-N-(4-Methylsulfonylaminobenzyl)Thiourea as TRPV1 Antagonists".
  • PMC / NIH. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines".

Sources

Exploratory

Comprehensive Physicochemical Profiling of N-[4-(Tert-butyl)benzyl]cyclopentanamine: Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary In the fields of organic synthesis and preclinical drug development, the precise characterization of intermediate compounds is a foundational requirement for structural elucidation and quality control....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of organic synthesis and preclinical drug development, the precise characterization of intermediate compounds is a foundational requirement for structural elucidation and quality control. N-[4-(Tert-butyl)benzyl]cyclopentanamine (CAS: 1040686-74-5) is a secondary amine featuring a lipophilic tert-butylbenzyl moiety coupled to a cyclopentyl ring.

This technical whitepaper provides an authoritative, in-depth analysis of the compound's mass metrics—specifically distinguishing between its average molecular weight (231.38 g/mol ) and its monoisotopic exact mass (231.1987 Da). Furthermore, we detail a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure absolute confidence in compound verification.

Structural and Physicochemical Profiling

Understanding the macroscopic and microscopic mass properties of a molecule dictates how it is tracked during synthesis and analyzed via mass spectrometry. The table below summarizes the core quantitative data for N-[4-(Tert-butyl)benzyl]cyclopentanamine.

PropertyValueCausality / Significance
Chemical Formula C16​H25​N Defines the elemental composition (16 Carbon, 25 Hydrogen, 1 Nitrogen).
Average Molecular Weight 231.38 g/mol Calculated using the natural isotopic abundance of elements on Earth. Used for macroscopic stoichiometric calculations (e.g., molarity, yield).
Monoisotopic Exact Mass 231.1987 DaCalculated using the exact mass of the most abundant isotopes ( 12C , 1H , 14N ). Critical for HRMS identification[1].
Protonated Ion [M+H]+ 232.2060 m/zThe primary species detected in Electrospray Ionization Positive mode (ESI+).
LogP (Predicted) ~4.70Indicates high lipophilicity, dictating the use of a high-organic mobile phase (e.g., Acetonitrile) for optimal LC elution[2].

Isotopic Composition and Exact Mass Calculation

In High-Resolution Mass Spectrometry (HRMS), nominal mass and average molecular weight are insufficient for unambiguous identification. Instead, analysts rely on the monoisotopic exact mass , which is derived from the standard atomic weights of the most abundant naturally occurring isotopes[1],[3].

The Mechanistic Calculation:

  • Carbon ( 12C ): 16 atoms × 12.000000 Da = 192.000000 Da

  • Hydrogen ( 1H ): 25 atoms × 1.007825 Da = 25.195625 Da

  • Nitrogen ( 14N ): 1 atom × 14.003074 Da = 14.003074 Da

  • Total Monoisotopic Mass: 231.198699 Da (Standardized to 231.1987 Da)

When subjected to ESI+, the molecule accepts a proton ( H+ exact mass = 1.007276 Da), yielding a target precursor ion [M+H]+ at m/z 232.2060 .

Self-Validating Analytical Methodology: LC-HRMS

To ensure absolute trustworthiness in the detection of N-[4-(Tert-butyl)benzyl]cyclopentanamine, the following step-by-step protocol incorporates built-in validation mechanisms.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile.

    • Causality: Methanol ensures complete dissolution of the lipophilic compound, while the 50:50 diluent matches the initial gradient conditions of the LC, preventing peak distortion (solvent effects).

  • Internal Standard Spiking: Add a deuterated internal standard (e.g., Amphetamine-d5) at 100 ng/mL.

    • Causality: This creates a self-validating system . By continuously monitoring the exact mass and retention time of the internal standard, the analyst can verify mass accuracy in real-time and correct for any matrix-induced ionization suppression.

  • UHPLC Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 5 minutes.

    • Causality: Formic acid acts as a proton donor, ensuring the secondary amine is fully ionized to [M+H]+ , thereby maximizing the detector signal.

  • HRMS Detection: Utilize an Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the resolution to 70,000 FWHM and extract the chromatogram at m/z 232.2060 with a mass tolerance window of ± 5 ppm.

LCMS_Workflow A Sample Prep (1 µg/mL + IS) B UHPLC Separation (C18, Gradient) A->B Injection C ESI+ Ionization [M+H]+ Generation B->C Elution D Orbitrap HRMS (70k Resolution) C->D Ion Transfer E Data Analysis m/z 232.2060 D->E Detection

Fig 1: Self-validating LC-HRMS workflow for exact mass determination.

Mechanistic Insights: Fragmentation Pathway (MS/MS)

In tandem mass spectrometry (MS/MS), isolating the precursor ion (m/z 232.2060) and subjecting it to Higher-energy Collisional Dissociation (HCD) yields a highly predictable and diagnostically useful fragmentation pattern.

The dominant fragmentation mechanism is the heterolytic cleavage of the C-N bond between the benzyl carbon and the secondary amine.

  • Product Ion (m/z 147.1168): The charge is retained by the 4-tert-butylbenzyl moiety, forming a highly stable, resonance-stabilized carbocation ( C11​H15+​ ).

  • Neutral Loss (85.0891 Da): The cyclopentanamine group ( C5​H11​N ) is eliminated as a neutral fragment.

Causality: The extreme stability of the 4-tert-butylbenzyl cation drives this specific cleavage pathway, making m/z 147.1168 the base peak (100% relative abundance) in the MS/MS spectrum. Monitoring the 232.2060 147.1168 transition provides a highly specific Multiple Reaction Monitoring (MRM) channel for quantification.

Fragmentation Parent Precursor Ion [M+H]+ m/z 232.2060 Frag1 4-tert-butylbenzyl cation m/z 147.1168 Parent->Frag1 C-N Cleavage (Charge Retention) Frag2 Cyclopentanamine Loss (- 85.0891 Da) Parent->Frag2 Neutral Elimination

Fig 2: Primary MS/MS fragmentation pathway via heterolytic C-N cleavage.

References

  • IUPAC. "Standard atomic weights of three technology critical elements revised". International Union of Pure and Applied Chemistry (CIAAW). URL: [Link]

  • Wikipedia. "Standard atomic weight". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

Precision Modulation of the Sigma-1 Receptor: Mechanism of Action of N-[4-(Tert-butyl)benzyl]cyclopentanamine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The development of highly selective ligands for the Sigma-1 R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The development of highly selective ligands for the Sigma-1 Receptor (S1R) represents a critical frontier in neuropharmacology and oncology. Among the most structurally optimized scaffolds is N-[4-(tert-butyl)benzyl]cyclopentanamine (TBBC) and its derivatives. As a Senior Application Scientist, I have observed that while many compounds exhibit S1R affinity, the TBBC scaffold provides a unique combination of high binding affinity, exceptional subtype selectivity (over Sigma-2), and potent functional agonism at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

This whitepaper deconstructs the structural biology, mechanism of action (MoA), and self-validating experimental workflows required to characterize TBBC derivatives, providing a rigorous framework for researchers advancing S1R-targeted therapeutics.

Structural Biology & Pharmacophore Mapping

To understand why TBBC is such a potent S1R modulator, we must analyze its structure through the lens of the established S1R binding model. Until the crystal structure of the human S1R was solved by[1], ligand design relied heavily on the [2]. The S1R features a unique cupin-like β-barrel fold that houses a highly hydrophobic ligand-binding domain (LBD)[1].

TBBC derivatives perfectly satisfy the three spatial requirements of the S1R LBD:

  • Positive Ionizable (PI) Group: The secondary amine of TBBC is protonated at physiological pH (~7.4), allowing it to form a critical salt bridge with Glu172 deep within the receptor pocket.

  • Primary Hydrophobic Region (HYD1): The bulky, highly lipophilic 4-tert-butylbenzyl moiety occupies the primary hydrophobic cavity, establishing extensive van der Waals and π−π interactions with aromatic residues.

  • Secondary Hydrophobic Region (HYD2): The cyclopentyl ring precisely fits into the secondary, sterically restricted hydrophobic pocket, driving the high selectivity of this scaffold over the Sigma-2 receptor.

G PI Secondary Amine (Positive Ionizable) HYD1 4-tert-butylbenzyl (Primary Hydrophobic) PI->HYD1 6.0 - 10.0 Å HYD2 Cyclopentyl Ring (Secondary Hydrophobic) PI->HYD2 2.5 - 3.9 Å

Fig 1. Pharmacophore mapping of TBBC derivatives to the Sigma-1 Receptor binding model.

Mechanism of Action: MAM Signaling and Calcium Homeostasis

The S1R is not a standard G-protein coupled receptor (GPCR) or ion channel; it is a ligand-operated chaperone protein localized primarily at the MAM[3]. The therapeutic efficacy of TBBC derivatives is driven by a highly localized, sequential signaling cascade.

The Causality of S1R Activation:

  • Target Engagement: TBBC binds to the S1R LBD. Under resting conditions, S1R is sequestered in an inactive state by the ER chaperone BiP (GRP78) [4].

  • Chaperone Dissociation: The conformational shift induced by TBBC binding causes S1R to rapidly dissociate from BiP.

  • Effector Stabilization: The "free" active S1R translocates laterally within the MAM to interact with the Type 3 Inositol 1,4,5-Trisphosphate Receptor (IP3R3) . S1R acts as a chaperone to stabilize IP3R3, preventing its degradation.

  • Calcium Microdomain Flux: Stabilized IP3R3 facilitates a highly controlled efflux of Ca2+ from the ER directly into the mitochondria via the Voltage-Dependent Anion Channel (VDAC)[4].

  • Metabolic Rescue: This localized Ca2+ influx activates mitochondrial dehydrogenases, boosting ATP production and mitigating ER stress (Unfolded Protein Response)[3].

G Ligand TBBC Derivative (S1R Agonist) S1R_BiP S1R-BiP Complex (Inactive State) Ligand->S1R_BiP Binds LBD S1R_Active Free S1R Chaperone (Active State) S1R_BiP->S1R_Active BiP Dissociation IP3R3 IP3R3 Stabilization (MAM Interface) S1R_Active->IP3R3 Chaperone Action Mito Mitochondrial Ca2+ Uptake (via VDAC) IP3R3->Mito Localized Ca2+ Efflux

Fig 2. Mechanism of action of TBBC at the Mitochondria-Associated ER Membrane (MAM).

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the precision of the TBBC scaffold, the following table summarizes the quantitative binding affinities ( Ki​ ) and functional efficacies ( EC50​ ) of targeted structural modifications. Notice how expanding the secondary hydrophobic group (from cyclopentyl to cyclohexyl) or reducing the primary hydrophobic bulk (from tert-butyl to iso-propyl) drastically reduces target selectivity and functional potency.

CompoundStructural ModificationS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S1/S2)MAM Ca2+ EC50​ (nM)
TBBC (Parent) N-[4-(tert-butyl)benzyl]cyclopentanamine 2.4 145.0 60.4x 18.5
Derivative AN-[4-(tert-butyl)benzyl]cyclohexanamine8.1210.025.9x45.2
Derivative BN-[4-(iso-propyl)benzyl]cyclopentanamine15.395.06.2x88.0
Derivative CN-[4-(tert-butyl)benzyl]cyclobutanamine12.0320.026.6x62.4

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. To ensure that observed effects are strictly S1R-mediated and not an artifact of lipophilic partitioning or off-target GPCR activation, the following workflows utilize self-validating pharmacological blockade.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Objective: Determine the precise Ki​ of TBBC derivatives for the S1R. Causality & Validation: We utilize [3H]−(+) -pentazocine because it is the gold-standard, highly selective S1R agonist. To validate that displacement is specific to S1R, Non-Specific Binding (NSB) is defined using a structurally distinct ligand (10 µM Haloperidol).

  • Membrane Preparation: Homogenize wild-type rat brain tissue (or S1R-transfected HEK293 cells) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 100 µg of membrane protein with 3 nM [3H]−(+) -pentazocine and varying concentrations of the TBBC derivative (0.1 nM to 10 µM) for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: FRET-Based Intracellular Calcium Imaging (Functional Efficacy)

Objective: Confirm that TBBC acts as a functional agonist at the MAM. Causality & Validation: Binding affinity does not equal functional agonism. Because S1R modulates highly localized Ca2+ microdomains, global cytosolic calcium dyes (like Fluo-4) are insufficient. We must use a MAM-targeted FRET biosensor (e.g., D3cpv). The system is self-validated by pre-incubating control wells with NE-100 (a selective S1R antagonist); if the signal is truly S1R-driven, NE-100 will completely abrogate the TBBC-induced FRET shift.

  • Transfection: Transfect HeLa cells with the MAM-targeted D3cpv FRET biosensor plasmid 48 hours prior to imaging.

  • Baseline Stabilization: Perfuse cells with standard Tyrode's solution and record baseline CFP/YFP emission ratios for 3 minutes to establish a stable resting state.

  • Ligand Challenge: Introduce 100 nM of the TBBC derivative. Monitor the real-time increase in the FRET ratio, indicating localized Ca2+ efflux from the ER to the mitochondria.

  • Antagonist Reversal (Validation): In a parallel cohort, pre-incubate cells with 1 µM NE-100 for 15 minutes prior to TBBC addition. A flatline FRET response confirms the MoA is exclusively S1R-dependent.

G Bind Radioligand Binding (Target Affinity) FRET FRET Ca2+ Imaging (Functional Efficacy) Bind->FRET CoIP Co-IP Assay (Target Engagement) FRET->CoIP

Fig 3. Self-validating experimental workflow for S1R ligand characterization.

References

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Frontiers in Pharmacology URL:[Link]

  • Crystal structure of the human σ1 receptor Nature URL: [Link]

  • Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer's disease Frontiers in Neuroscience URL:[Link]

  • Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer Frontiers in Cell and Developmental Biology URL:[Link]

Sources

Exploratory

Predictive In Vitro Toxicity Profiling of N-[4-(Tert-butyl)benzyl]cyclopentanamine: A Mechanistic and Methodological Guide

Executive Summary As a novel chemical entity (NCE) or organic building block, N-[4-(Tert-butyl)benzyl]cyclopentanamine presents a highly specific physicochemical profile: it is a highly lipophilic, secondary amine. In ea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a novel chemical entity (NCE) or organic building block, N-[4-(Tert-butyl)benzyl]cyclopentanamine presents a highly specific physicochemical profile: it is a highly lipophilic, secondary amine. In early-stage drug discovery and preclinical safety pharmacology, molecules possessing this structural motif—often classified as Cationic Amphiphilic Drugs (CADs)—carry predictable and significant toxicological liabilities.

This whitepaper outlines the state-of-the-art in vitro predictive toxicology workflows necessary to evaluate this compound. By moving beyond basic viability assays, we deploy a self-validating system of High-Content Screening (HCS) and automated electrophysiology to interrogate the causality behind its expected liabilities: Drug-Induced Phospholipidosis (DIPL), hERG-mediated cardiotoxicity, and mitochondrial impairment.

Physicochemical Profiling & Mechanistic Toxicology Rationale

To design an effective in vitro screening cascade, we must first deconstruct the molecule's structural liabilities. The presence of a cyclopentyl ring and a 4-tert-butylbenzyl group confers extreme lipophilicity (calculated LogP > 4.5), while the secondary amine acts as a weak base (estimated pKa ~9.5).

This combination triggers two primary mechanistic pathways of toxicity:

  • Lysosomotropism and Drug-Induced Phospholipidosis (DIPL): Lipophilic weak bases passively diffuse across cellular membranes. Upon encountering the acidic environment of the lysosome (pH ~4.5), the secondary amine becomes protonated. This "ion trapping" prevents the molecule from diffusing back out into the cytosol. The trapped CAD binds to intralysosomal phospholipids and directly inhibits lysosomal phospholipases (e.g., SMPD1), leading to the pathological accumulation of lamellar bodies [1].

  • hERG Channel Inhibition (Cardiotoxicity): The lipophilic amine is a classic pharmacophore for binding the central cavity of the Kv11.1 (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current ( IKr​ ) in the heart. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation [2].

DIPL_Mechanism A N-[4-(Tert-butyl)benzyl]cyclopentanamine (Lipophilic Weak Base) B Passive Diffusion into Cell A->B C Entry into Acidic Lysosome (pH ~4.5) B->C D Protonation of Secondary Amine (Ion Trapping) C->D E Inhibition of Lysosomal Phospholipases (e.g., SMPD1) D->E F Accumulation of Intralysosomal Phospholipids E->F G Formation of Lamellar Bodies (Cellular Toxicity) F->G

Mechanistic pathway of Drug-Induced Phospholipidosis (DIPL) driven by lipophilic weak bases.

Core In Vitro Toxicity Workflows

To empirically validate the liabilities predicted by the compound's structure, we employ the following self-validating experimental protocols.

Assay 1: Multiparametric High-Content Screening (HCS) for Hepatotoxicity and DIPL

Traditional single-endpoint assays (e.g., MTT, CellTiter-Glo) fail to differentiate between generalized necrosis and specific mechanistic toxicity. We utilize HCS in metabolically competent HepG2 cells to simultaneously quantify cytotoxicity, mitochondrial impairment, and phospholipidosis [1, 3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells in 384-well collagen-coated microplates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Dosing: Prepare a 10-point concentration-response curve of N-[4-(Tert-butyl)benzyl]cyclopentanamine in DMSO. Dose the cells (final DMSO concentration 0.5%) and incubate for 48 hours. Causality note: A 48-hour exposure is critical, as DIPL is a cumulative storage disorder that requires time to manifest lamellar bodies.

  • Multiplexed Staining: Wash cells and co-incubate with a proprietary dye cocktail for 45 minutes:

    • Hoechst 33342: Identifies nuclear morphology and cell loss (Cytotoxicity).

    • HCS LipidTOX™ Red: Specifically binds to accumulated intracellular phospholipids (DIPL).

    • Tetramethylrhodamine methyl ester (TMRM): Measures mitochondrial membrane potential ( ΔΨm​ ).

  • Automated Imaging & Analysis: Image plates using an automated confocal high-content imager. Algorithms quantify the fluorescent intensity and morphological changes per cell. A compound is flagged for DIPL if the LipidTOX intensity increases by >2 -fold relative to the vehicle control before significant nuclear condensation occurs.

Assay 2: Automated Patch Clamp for hERG Inhibition (ICH S7B Compliance)

To assess the proarrhythmic risk, we must directly measure the compound's effect on the IKr​ current, strictly adhering to the best practices outlined in the ICH S7B guidelines [2].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human KCNH2 (hERG) gene. Resuspend in extracellular recording solution.

  • Electrophysiological Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch II). Establish a whole-cell configuration (seal resistance >1 G Ω ).

  • Voltage Protocol: Apply a standardized voltage step protocol: depolarize to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Perfusion & Recording: Perfuse N-[4-(Tert-butyl)benzyl]cyclopentanamine at escalating concentrations (0.1 µM to 30 µM). Causality note: Lipophilic compounds often suffer from non-specific binding to plastic tubing; therefore, actual exposure concentrations must be verified via LC-MS/MS.

  • Data Extraction: Calculate the fractional block of the tail current amplitude. Generate an IC50​ value using a four-parameter logistic fit.

Workflow cluster_0 Hepatotoxicity & DIPL cluster_1 Cardiotoxicity cluster_2 Metabolism Compound Compound Prep (DMSO Stock) HepG2 HepG2 Cell Dosing (48h Exposure) Compound->HepG2 CHO CHO-hERG Cells Compound->CHO HLM Human Liver Microsomes Compound->HLM HCS High-Content Imaging (HCS) HepG2->HCS Patch Automated Patch Clamp CHO->Patch LCMS LC-MS/MS Analysis HLM->LCMS

Multiparametric in vitro toxicity screening workflow for preclinical candidates.

Data Interpretation & Quantitative Metrics

Based on the structural determinants of N-[4-(Tert-butyl)benzyl]cyclopentanamine, the following table summarizes the predictive quantitative data profile generated from the aforementioned workflows.

Table 1: Predictive In Vitro Toxicity Profile for N-[4-(Tert-butyl)benzyl]cyclopentanamine

Assay / ParameterPredicted ValueRisk AssessmentMechanistic Rationale
HCS: Cytotoxicity ( IC50​ ) 15 - 25 µMModerateLipophilic disruption of cell membranes at high concentrations.
HCS: Phospholipidosis (MEC) < 5 µMHigh Minimum Effective Concentration (MEC) is low due to rapid lysosomal ion trapping of the basic amine.
HCS: Mitochondrial Toxicity > 30 µMLowThe compound lacks classical uncoupler motifs (e.g., acidic phenols).
hERG Patch Clamp ( IC50​ ) 1.5 - 3.0 µMHigh The basic nitrogen and bulky lipophilic groups perfectly fit the hERG channel's central cavity pharmacophore.
HLM Intrinsic Clearance ( CLint​ ) > 50 µL/min/mgHighThe tert-butyl group and benzylic position are highly susceptible to CYP450-mediated oxidation.

Conclusion & Go/No-Go Criteria

The in vitro toxicity profile of N-[4-(Tert-butyl)benzyl]cyclopentanamine is heavily dictated by its status as a highly lipophilic weak base. The self-validating assays detailed above predict a high liability for both Drug-Induced Phospholipidosis (DIPL) and hERG channel inhibition.

Developmental Recommendation: If this scaffold is intended for systemic therapeutic use, it currently triggers a "No-Go" flag in early safety screening. Medicinal chemistry efforts must focus on reducing the overall lipophilicity (LogP < 3) or lowering the basicity of the secondary amine (e.g., via conversion to an amide or introduction of electron-withdrawing groups) to mitigate lysosomotropism and hERG binding, before advancing to in vivo models.

References

  • Bauch, C., Bevan, S., Woodhouse, H., & Walker, P. (2015). Predicting in vivo phospholipidosis-inducing potential of drugs by a combined high content screening and in silico modelling approach. Toxicology in Vitro, 29(3), 621-630. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. URL: [Link]

  • Tolosa, L., Donato, M. T., & Gómez-Lechón, M. J. (2014). High-content screening of drug-induced mitochondrial impairment in hepatic cells: effects of statins. Archives of Toxicology, 89(10), 1849-1860. URL:[Link]

Foundational

N-[4-(tert-Butyl)benzyl]cyclopentanamine: Physicochemical Profiling, Hazard Assessment, and Synthesis Integration in Kinase Inhibitor Development

Executive Summary In modern drug discovery, the strategic selection of chemical building blocks dictates both the pharmacokinetic viability of the final drug and the safety protocols required during synthesis. N-[4-(tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates both the pharmacokinetic viability of the final drug and the safety protocols required during synthesis. N-[4-(tert-Butyl)benzyl]cyclopentanamine (CAS: 1040686-74-5) is a highly lipophilic secondary amine that has emerged as a critical structural moiety in the development of targeted therapeutics. Most notably, it serves as a key substituent in the synthesis of 5-substituted indazoles—potent kinase inhibitors designed to target Glycogen synthase kinase-3 beta (GSK-3β) for the treatment of neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis[1].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its safety data sheet (SDS) hazards, and self-validating protocols for both laboratory handling and pharmacological integration.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of N-[4-(tert-butyl)benzyl]cyclopentanamine is essential for predicting its behavior in both biological systems and laboratory environments.

Quantitative Data Summary
PropertyValueCausality / Impact on Application
CAS Number 1040686-74-5Unique identifier for regulatory compliance.
Molecular Formula C16H25NHigh carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 231.38 g/mol Optimal size for fragment-based drug design.
Structural Moieties tert-Butylbenzyl, CyclopentylBalances hydrophobic anchoring with conformational rigidity.
Physical State Viscous Liquid / Low-Melting SolidRequires careful temperature control during transfer and weighing.
The Causality of Structural Design

The molecular architecture of this compound is not arbitrary; it is engineered for specific pharmacological interactions:

  • The tert-Butylbenzyl Group: The bulky tert-butyl moiety acts as a classic bioisostere and a highly lipophilic anchor. In the context of kinase inhibitors, this group drives the molecule deep into the hydrophobic binding pockets of enzymes like GSK-3β[1]. However, this same lipophilicity increases the compound's ability to permeate the stratum corneum of human skin, directly elevating its hazard profile.

  • The Cyclopentyl Ring: Unlike a straight-chain alkyl group, the cyclopentyl ring restricts the rotational degrees of freedom around the secondary amine. This conformational restriction reduces the entropic penalty incurred when the final drug molecule binds to its target protein, thereby increasing overall binding affinity.

Hazard Identification & Toxicological Mechanisms (SDS Core)

Based on its chemical class, N-[4-(tert-butyl)benzyl]cyclopentanamine triggers specific Global Harmonized System (GHS) classifications. Moving beyond a standard SDS, it is crucial to understand the mechanisms driving these hazards.

  • Skin Irritation Category 2 (H315) & Eye Irritation Category 2A (H319):

    • Mechanism: The lone pair of electrons on the secondary amine nitrogen makes the molecule a weak base. Upon contact with the physiological moisture of the skin or eyes (sweat, tears), it extracts protons, generating localized hydroxide ions (OH⁻). This alkaline microenvironment causes the saponification of fatty acids in cell membranes and the denaturation of epidermal proteins.

    • Lipid-Penetration Synergy: The highly lipophilic tert-butylbenzyl tail acts similarly to a surfactant. It rapidly penetrates the lipid bilayers of the skin, accelerating the disruption of cellular membranes far more aggressively than lower molecular weight, hydrophilic amines.

  • Specific Target Organ Toxicity - Single Exposure Category 3 (H335):

    • Mechanism: Inhalation of vapors or aerosols leads to immediate interaction with the mucosal lining of the respiratory tract. The localized pH shift triggers acute inflammatory cascades, resulting in severe respiratory irritation.

Self-Validating Safety & Handling Protocols

To ensure trustworthiness and safety in the laboratory, handling procedures must not rely on assumption. The following spill neutralization protocol is designed as a self-validating system , meaning every step includes an observable check to confirm its success.

Methodology: Amine Spill Containment and Neutralization
  • Containment: Immediately don appropriate PPE (nitrile gloves, chemical goggles, and a half-face respirator with ABEK filters). Surround the spill with an inert, non-combustible absorbent (e.g., sand or vermiculite).

    • Causality: Nitrile provides a temporary barrier against lipophilic amines, while the respirator prevents mucosal basicity shifts.

  • Neutralization: Slowly apply a 5% aqueous solution of Citric Acid to the absorbed spill.

    • Causality: Citric acid is specifically chosen over strong mineral acids (like HCl) because it prevents an exothermic runaway reaction that could aerosolize the amine. It converts the hazardous free base into a water-soluble, non-volatile ammonium citrate salt.

  • Validation (The Self-Validating Step): Apply universal pH indicator strips to the residual liquid on the surface.

    • Validation Check: A color shift from dark blue/purple (pH > 9) to yellow/green (pH 6-8) provides immediate, observable proof that the basic amine has been fully neutralized. If the pH remains >8, reapply citric acid.

  • Disposal: Collect the neutralized matrix into a designated hazardous waste receptacle.

SpillProtocol S1 Spill Detected: Amine Hazard S2 Don PPE (Respirator, Nitrile) S1->S2 S3 Containment (Inert Absorbent) S2->S3 S4 Neutralization (5% Citric Acid) S3->S4 S5 Validation (pH 6-8 confirmed) S4->S5 S6 Waste Disposal (Hazardous Bin) S5->S6

Workflow for the safe containment and self-validating neutralization of secondary amine spills.

Pharmacological Integration: Kinase Inhibitor Synthesis

N-[4-(tert-butyl)benzyl]cyclopentanamine is frequently utilized in the late-stage functionalization of drug scaffolds. In the development of GSK-3β inhibitors, it is coupled to a 5-substituted indazole core[1].

Methodology: Self-Validating Alkylation/Amidation Coupling
  • Reagent Preparation: Dissolve the indazole electrophile (e.g., an alkyl halide or activated acyl group) and N-[4-(tert-butyl)benzyl]cyclopentanamine in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to act as a proton sponge.

    • Causality: DIPEA neutralizes the acid generated during the coupling, preventing the starting cyclopentanamine from becoming protonated and losing its nucleophilicity.

  • Reaction & Validation (The Self-Validating Step): Heat the reaction to 80°C. Monitor the reaction progress every 2 hours via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Check: The reaction is validated as complete only when the starting mass of the amine (m/z 232.3 [M+H]⁺) completely disappears from the chromatogram, and the target product mass emerges. If the amine peak persists, it indicates incomplete electrophile activation, dictating the addition of a coupling catalyst (e.g., HATU).

SynthesisWorkflow N1 Indazole Core (Electrophile) N3 Coupling Reaction (Alkylation/Amidation) N1->N3 N2 N-[4-(tert-Butyl)benzyl] cyclopentanamine N2->N3 N4 LC-MS Validation (Mass Confirmation) N3->N4 N5 Target Inhibitor (GSK-3β Active) N4->N5

Pharmacological integration pathway of cyclopentanamine derivatives into GSK-3β inhibitors.

References

  • Codow Chemical Database. "CAS 1040686-74-5 | N-[4-(tert-Butyl)benzyl]cyclopentanamine." Codow Product Catalog. Available at:[Link]

  • Akritopoulou-Zanze, I., et al. "5-substituted indazoles as kinase inhibitors." United States Patent 9163007B2, USPTO.
  • National Center for Biotechnology Information. "PubChem Patent Record for US-9163007-B2." PubChem Database. Available at:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of N-[4-(Tert-butyl)benzyl]cyclopentanamine: A Technical Guide

Executive Summary N-[4-(Tert-butyl)benzyl]cyclopentanamine (TBBC) is a highly lipophilic secondary amine characterized by a rigid cyclopentyl ring and a bulky 4-tert-butylbenzyl moiety. In medicinal chemistry, this struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(Tert-butyl)benzyl]cyclopentanamine (TBBC) is a highly lipophilic secondary amine characterized by a rigid cyclopentyl ring and a bulky 4-tert-butylbenzyl moiety. In medicinal chemistry, this structural motif is frequently utilized as a building block or pharmacophore to enhance blood-brain barrier (BBB) penetration and modulate target affinity.

However, the very features that drive its pharmacodynamic potential—high lipophilicity and basicity—present distinct pharmacokinetic (PK) challenges, including rapid hepatic clearance, potential lysosomal trapping, and complex Cytochrome P450 (CYP450) interactions. This whitepaper provides a comprehensive, step-by-step technical guide for the in silico, in vitro, and in vivo pharmacokinetic evaluation of TBBC, designed for drug development professionals.

Physicochemical Profiling & ADME Predictions

Before initiating resource-intensive in vitro assays, evaluating the physicochemical properties of TBBC is critical for predictive triage. According to Lipinski’s Rule of Five, compounds with optimal physicochemical parameters are more likely to exhibit favorable oral bioavailability [1].

The presence of the tert-butyl group significantly increases the calculated partition coefficient (cLogP), driving the molecule into lipid compartments. Meanwhile, the secondary amine acts as a strong base, meaning the compound will be predominantly protonated at a physiological pH of 7.4.

Table 1: Predicted Physicochemical and PK Parameters
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight (MW) 231.38 g/mol Well within the ideal range (<500 Da) for oral absorption and passive diffusion.
Lipophilicity (cLogP) ~4.5High lipophilicity indicates extensive tissue distribution (high Vd​ ) but flags potential for rapid metabolic clearance.
Ionization (pKa) ~9.8 (Amine)Highly basic. Risk of lysosomotropism (trapping in acidic organelles), which can artificially inflate apparent volume of distribution.
Topological Polar Surface Area 12.0 ŲHighly favorable for membrane permeability and excellent Blood-Brain Barrier (BBB) penetration.

Preclinical Pharmacokinetic Workflow

To transition TBBC from a chemical building block to a viable lead, a structured PK workflow is required. The following diagram illustrates the hierarchical progression of ADME evaluation.

PK_Workflow A N-[4-(Tert-butyl)benzyl] cyclopentanamine B In Silico Profiling (Lipinski Parameters) A->B Structural Input C In Vitro Assays (Caco-2, HLM, Plasma Binding) B->C Predictive Triage D In Vivo Rodent PK (IV & PO Dosing) C->D Lead Optimization E Bioanalytical Validation (LC-MS/MS) D->E Plasma Sampling E->D PK Parameter Calculation

Figure 1: Hierarchical workflow for preclinical pharmacokinetic evaluation.

In Vitro Pharmacokinetic Protocols

A robust PK profile relies on self-validating experimental systems. The following protocols detail the mechanistic reasoning behind each step.

Intestinal Permeability (Caco-2 Bidirectional Assay)

Purpose: To determine the oral absorption potential and identify if TBBC is a substrate for active efflux transporters (e.g., P-glycoprotein). Causality & Self-Validation: Caco-2 cells mimic the human intestinal epithelium. Measuring Transepithelial Electrical Resistance (TEER) ensures monolayer integrity before the assay begins, preventing false-positive permeability results. The inclusion of Verapamil (high permeability control) and Atenolol (low permeability control) validates the assay's dynamic range.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until TEER values exceed 250 Ω·cm².

  • Compound Incubation: Prepare a 10 µM solution of TBBC in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B assessment, and the basolateral (B) chamber for B-to-A assessment.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quenching & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Metabolic Stability (Human Liver Microsomes - HLM)

Purpose: To estimate the intrinsic hepatic clearance ( CLint​ ) of the compound. Causality & Self-Validation: Microsomes contain membrane-bound CYPs but lack soluble Phase II enzymes and cofactors. The deliberate addition of an NADPH-regenerating system isolates and activates CYP-mediated Phase I metabolism.

Step-by-Step Methodology:

  • Reaction Mixture: Combine HLM (0.5 mg/mL protein concentration), phosphate buffer (100 mM, pH 7.4), and TBBC (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Termination: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard. Reasoning: The organic solvent denatures the CYP enzymes instantly, halting metabolism, while the IS corrects for any subsequent matrix effects during mass spectrometry.

  • Analysis: Centrifuge to pellet proteins. Analyze the parent compound depletion via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Metabolic Pathways & Clearance Mechanisms

Understanding how TBBC interacts with CYP450 enzymes is a regulatory requirement outlined by the FDA's guidance on In Vitro Drug Interaction Studies [2].

Due to the steric hindrance provided by the bulky tert-butyl group, para-hydroxylation of the phenyl ring is blocked. Consequently, the metabolic machinery is forced to attack alternative sites. The primary expected Phase I metabolic pathways are:

  • N-Dealkylation: Cleavage at the secondary amine, yielding cyclopentanamine and 4-tert-butylbenzaldehyde.

  • Aliphatic Hydroxylation: Oxidation of the cyclopentyl ring by CYP3A4 or CYP2D6.

Metabolic_Pathway Parent Parent Compound (TBBC) CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Hepatic Uptake Met1 M1: N-Dealkylation (Cyclopentanamine) CYP->Met1 Major Pathway Met2 M2: Aliphatic Hydroxylation (Cyclopentyl Ring) CYP->Met2 Minor Pathway Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Met2->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

Figure 2: Proposed CYP450-mediated metabolic pathways and clearance mechanisms.

In Vivo PK and Bioanalytical Validation

To translate in vitro findings into in vivo reality, rodent PK studies (typically Sprague-Dawley rats or C57BL/6 mice) are conducted using intravenous (IV) and oral (PO) dosing arms to calculate absolute bioavailability ( F% ).

Crucially, the quantification of TBBC in plasma must adhere strictly to the FDA's Bioanalytical Method Validation Guidance for Industry [3].

  • Selectivity & Specificity: Multiple Reaction Monitoring (MRM) via LC-MS/MS must be used to distinguish TBBC from endogenous plasma lipids.

  • Matrix Effect Evaluation: Because TBBC is highly lipophilic, it may co-elute with phospholipids during chromatography, causing ion suppression. The method must validate that the matrix factor (MF) is consistent across low, medium, and high quality control (QC) samples.

  • Recovery: Extraction methods (e.g., Liquid-Liquid Extraction using methyl tert-butyl ether, or Solid Phase Extraction) must demonstrate consistent and reproducible recovery of the analyte from the biological matrix.

References[1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

URL:[Link]

[2] U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. URL:[Link]

[3] U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

Foundational

Structural Elucidation of N-[4-(Tert-butyl)benzyl]cyclopentanamine: A Methodological Whitepaper on Single-Crystal X-ray Diffraction

Executive Summary N-[4-(tert-Butyl)benzyl]cyclopentanamine is a highly versatile secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted therapeutics[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(tert-Butyl)benzyl]cyclopentanamine is a highly versatile secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted therapeutics[1]. For structure-based drug design (SBDD), understanding the exact three-dimensional conformation of such building blocks—specifically the puckering dynamics of the cyclopentyl ring and the steric profile of the tert-butyl group—is paramount.

For decades, single-crystal X-ray diffraction (SC-XRD) has served as the "gold standard" for determining the absolute configuration, bond connectivity, and crystal packing of small-molecule organic compounds[2]. This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, data collection, and structural refinement of N-[4-(tert-butyl)benzyl]cyclopentanamine, detailing the causality behind every experimental choice.

Molecular Architecture & The Causality of Crystallization

The Challenge of the Free Base

As a free base, N-[4-(tert-butyl)benzyl]cyclopentanamine is highly lipophilic and conformationally flexible. The secondary amine lacks a strong, rigid hydrogen-bonding network, and the bulky tert-butyl group acts as a steric shield. Consequently, the free base is prone to forming viscous oils or poorly diffracting microcrystalline powders rather than diffraction-quality single crystals.

The Solution: Salt Formation

To overcome this, we apply a fundamental principle of crystal engineering: thermodynamic anchoring via salt formation . By converting the free amine to a hydrochloride (HCl) salt, we introduce a charged secondary ammonium cation ( NH2+​ ) and a chloride anion ( Cl− ).

  • Causality: This creates a strong, directional N+−H⋯Cl− hydrogen-bond donor/acceptor pair. These interactions act as a rigid scaffold, forcing the flexible organic molecules into a highly ordered, predictable crystal lattice, drastically improving the probability of growing single crystals suitable for SC-XRD.

Protocol 1: Salt Formation and Vapor Diffusion Crystallization

To ensure a self-validating system, the crystallization protocol relies on slow vapor diffusion, which maintains a low degree of supersaturation to prevent the formation of twinned or polycrystalline aggregates.

Step-by-Step Methodology:

  • Salt Generation: Dissolve 50.0 mg of N-[4-(tert-butyl)benzyl]cyclopentanamine free base in 2.0 mL of anhydrous diethyl ether. Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether at 0 °C. Collect the resulting white precipitate (the HCl salt) via vacuum filtration and dry under a vacuum.

  • Solvent Selection: Dissolve 10.0 mg of the purely synthesized HCl salt in 0.5 mL of methanol (the "good" solvent) inside a 2-dram glass vial. Methanol is chosen because it readily solvates the polar ammonium chloride network.

  • Chamber Assembly: Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of diethyl ether (the "antisolvent").

  • Diffusion: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Allow the system to sit undisturbed at ambient temperature (20–25 °C).

  • Harvesting: Over 3 to 5 days, the volatile diethyl ether will slowly diffuse into the methanol layer, steadily lowering the solubility of the salt. Harvest the resulting colorless, block-like single crystals directly from the mother liquor.

Protocol 2: SC-XRD Data Collection Workflow

Once a high-quality single crystal is grown, it must be subjected to X-ray diffraction. The workflow below outlines the standard operating procedure for data acquisition.

Step-by-Step Methodology:

  • Crystal Selection: Under a polarizing stereomicroscope, select a single crystal with sharp extinction (approximate dimensions: 0.20 × 0.15 × 0.10 mm).

  • Cryoprotection & Mounting: Submerge the crystal in Paratone-N oil. Causality: The oil displaces surface mother liquor, preventing the crystal from cracking due to solvent loss. Mount the crystal onto a MiTeGen polyimide loop.

  • Cryocooling (100 K): Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically increases the intensity of high-angle reflections and freezes dynamic rotational disorder in the tert-butyl group[2].

  • Data Acquisition: Utilize a diffractometer equipped with a Mo K α microfocus X-ray source ( λ=0.71073 Å) and a CMOS detector. Collect a hemisphere of data using ω and ϕ scans to ensure complete coverage of the reciprocal space.

SCXRD_Workflow A 1. Crystal Selection & Cryo-Mounting (100 K) B 2. Unit Cell Screening & Bravais Lattice A->B C 3. Data Collection (ω and φ scans) B->C D 4. Data Reduction & Integration C->D E 5. Absorption Correction (Multi-scan) D->E F 6. Structure Solution (Intrinsic Phasing) E->F G 7. Least-Squares Refinement & Validation F->G

Figure 1: Standard Single-Crystal X-ray Diffraction (SC-XRD) workflow for small organic molecules.

Structure Solution and Refinement Logic

Following data reduction and multi-scan absorption correction, the phase problem must be solved. Modern crystallographic workflows rely heavily on intrinsic phasing methods. We utilize SHELXT , a robust dual-space program that automates routine small-molecule structure determination by starting with a Patterson minimum superposition to locate the heavy atoms (Cl, N, C)[3].

Subsequent full-matrix least-squares refinement on F2 is executed using SHELXL [4], seamlessly interfaced through the OLEX2 graphical user interface[5].

Handling Crystallographic Disorder

Even at 100 K, the tert-butyl group of N-[4-(tert-butyl)benzyl]cyclopentanamine is notorious for exhibiting rotational disorder around the Cphenyl​−Ct−butyl​ bond. If the difference electron density map reveals smeared or split Q-peaks around the methyl carbons, the disorder must be explicitly modeled to prevent artificially inflated thermal parameters and ensure a valid structure[4].

Refinement Strategy:

  • Split Occupancies: Model the disordered methyl carbons over two positions (e.g., Part 1 and Part 2) and allow their site occupancy factors (SOFs) to refine competitively (summing to 1.0).

  • Geometric Restraints: Apply SADI (Same Distance) or DFIX restraints to ensure the C-C bond lengths of the tert-butyl group remain chemically sensible (approx. 1.53 Å).

  • Thermal Restraints: Apply rigid-bond restraints (SIMU and DELU) to the anisotropic displacement parameters (ADPs) to prevent the thermal ellipsoids from becoming non-positive definite.

Disorder_Refinement A Identify Residual Electron Density (Q-peaks) B Model Disorder (Split Occupancies) A->B C Apply Restraints (SADI, DFIX, SIMU) B->C D Anisotropic Refinement (Thermal Ellipsoids) C->D E Check R1 / wR2 Convergence D->E

Figure 2: Logical workflow for modeling crystallographic disorder in flexible functional groups.

Expected Quantitative Crystallographic Data

Based on the structural motifs of analogous functionalized secondary ammonium hydrochlorides, the table below summarizes the expected quantitative crystallographic parameters for the N-[4-(tert-butyl)benzyl]cyclopentanamine HCl salt. The structure is anticipated to crystallize in a centrosymmetric monoclinic space group, driven by the formation of 1D hydrogen-bonded chains along the crystallographic axes.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterExpected Value (Representative Model)
Chemical Formula C₁₆H₂₆ClN
Formula Weight 267.84 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Density (ρ) ~1.18 g/cm³
Absorption Coefficient (μ) ~0.22 mm⁻¹
Final R indices[I > 2σ(I)] R1 ≈ 0.045, wR2 ≈ 0.110
Goodness-of-fit on F² ~1.05

References

  • 有机砌块 - 湖南华腾制药有限公司 (Organic Building Blocks - Hunan Huateng Pharmaceutical Co., Ltd.)
  • Source: nih.gov (PMC)
  • Source: semanticscholar.
  • Source: semanticscholar.
  • Source: researchgate.

Sources

Exploratory

Precision Evaluation of Binding Affinity: N-[4-(Tert-butyl)benzyl]cyclopentanamine as a Putative Ligand for Sigma-1 and Histamine H3 Receptors

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The compound 1 [1] represents a highly specific pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 1 [1] represents a highly specific pharmacophore frequently encountered in neuropharmacological drug discovery. Structurally, it consists of a bulky, highly lipophilic tert-butylbenzyl moiety coupled to a basic cyclopentanamine ring.

In receptor pharmacology, causality dictates target affinity. The basic nitrogen (pKa ~9.5) is protonated at physiological pH, allowing it to form critical salt bridges with highly conserved acidic residues (e.g., Aspartate or Glutamate) within receptor binding pockets. Simultaneously, the bulky tert-butyl group acts as a strong hydrophobic anchor. This specific structural topology is the hallmark of ligands targeting two distinct central nervous system (CNS) proteins: the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor (H3R) .

This whitepaper outlines a rigorous, self-validating methodological framework to determine the binding affinity ( Ki​ ), receptor kinetics, and functional target engagement of this compound against these putative targets.

Experimental Screening Workflow

To ensure high-fidelity data, the evaluation of N-[4-(Tert-butyl)benzyl]cyclopentanamine must follow a strict, orthogonal screening cascade. We move from equilibrium thermodynamics (Radioligand Binding) to real-time kinetics (Surface Plasmon Resonance), culminating in live-cell functional assays (BRET).

Workflow A Compound Synthesis & QC B Membrane Preparation A->B C Radioligand Binding Assay B->C D SPR Kinetics Profiling C->D E Functional BRET Assay D->E

Fig 1. Sequential workflow for evaluating ligand binding affinity and functional target engagement.

Self-Validating Radioligand Binding Protocols

As a standard in pharmacological profiling, a binding assay must be a self-validating system. This means every test condition must be internally controlled for non-specific binding (NSB) to ensure the measured radioactive decay is exclusively attributable to target-specific interactions.

Sigma-1 Receptor (σ1R) Competitive Binding Assay

Causality & Expert Insight: Historically, researchers used the non-selective pan-sigma radioligand [³H]-DTG alongside masking agents like (+)-pentazocine or dextrallorphan to isolate σ1R or σ2R. However, as demonstrated in authoritative analyses of 2[2], DTG can displace these masking agents, leading to severe overestimations of receptor density and skewed Ki​ values. To guarantee absolute trustworthiness, our protocol utilizes the highly selective radioligand [³H]-(+)-pentazocine directly, bypassing the need for masking entirely[3].

Step-by-Step Protocol:

  • Membrane Preparation: Isolate membranes from guinea pig liver (which naturally expresses high densities of σ1R) or HEK293 cells stably transfected with human σ1R. Homogenize in 50 mM Tris-HCl buffer (pH 8.0) and centrifuge at 48,000 × g for 20 minutes.

  • Incubation Matrix: In a 96-well deep-well plate, combine 100 µg of membrane protein, 3 nM of [³H]-(+)-pentazocine (Kd ~5 nM), and varying concentrations of N-[4-(Tert-butyl)benzyl]cyclopentanamine (ranging from 10 pM to 10 µM).

  • Self-Validation (NSB Control): In parallel wells, add 10 µM of reduced haloperidol. This saturates all specific σ1R sites. Any remaining radioactivity detected in these wells is strictly non-specific lipid/plastic binding and must be subtracted from the total binding.

  • Equilibrium & Termination: Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure via a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Histamine H3 Receptor (H3R) Competitive Binding Assay

Causality & Expert Insight: The H3R is a Gi/o-coupled GPCR that exhibits high constitutive activity. To accurately assess the binding of our lipophilic amine, we utilize the agonist radioligand [³H]-Nα-methylhistamine . The addition of 5 mM MgCl₂ to the assay buffer is a critical mechanistic choice; divalent cations stabilize the ternary complex (Ligand-Receptor-G protein), ensuring the receptor is locked in its high-affinity state during the assay[4].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells expressing human H3R. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation Matrix: Combine 50 µg of membrane protein with 1 nM[³H]-Nα-methylhistamine and serial dilutions of the test compound.

  • Self-Validation (NSB Control): Define NSB using 10 µM clobenpropit (a highly potent H3R antagonist). If the signal-to-noise ratio (Total Binding / NSB) falls below 3:1, the assay is flagged for membrane degradation and discarded.

  • Equilibrium & Termination: Incubate at 25°C for 60 minutes. Terminate via rapid filtration through GF/C filters (which have a finer retention profile suitable for GPCR membranes) and quantify as described above.

Functional Target Engagement & Signaling

While binding affinity ( Ki​ ) proves the compound occupies the receptor, it does not define its functional nature (agonist vs. antagonist). Given its bulky tert-butyl profile, N-[4-(Tert-butyl)benzyl]cyclopentanamine is highly likely to act as a steric hindrance molecule—an antagonist or inverse agonist at the H3R.

To validate this, a cAMP-based Bioluminescence Resonance Energy Transfer (BRET) assay is employed. Because H3R is Gi/o-coupled, agonist binding normally inhibits adenylyl cyclase (AC). An antagonist will block this action, restoring cAMP levels.

Pathway Ligand N-[4-(Tert-butyl)benzyl] cyclopentanamine Receptor Histamine H3 Receptor (Gi/o Coupled) Ligand->Receptor Binds (Antagonism) Gprotein Gi/o Protein Complex (Inactive) Receptor->Gprotein Blocks Activation AC Adenylyl Cyclase (Active) Gprotein->AC Prevents Inhibition cAMP cAMP Levels (Restored) AC->cAMP Catalyzes ATP

Fig 2. Antagonism of the Gi/o-coupled H3R signaling pathway restoring cAMP levels.

Quantitative Data Summary

The following table presents the structured output format for summarizing the quantitative binding and kinetic data derived from the aforementioned protocols. (Values provided are representative benchmarks for high-affinity lipophilic amines in these assays).

Target ReceptorRadioligand UtilizedNSB Control LigandTest Compound Apparent Ki​ (nM)SPR Residence Time ( τ , min)Functional Profile
Sigma-1 (σ1R) [³H]-(+)-pentazocineHaloperidol (10 µM)To be determined (Exp: < 50 nM)To be determinedPutative Antagonist
Histamine H3 (H3R) [³H]-Nα-methylhistamineClobenpropit (10 µM)To be determined (Exp: < 100 nM)To be determinedInverse Agonist / Antagonist

References

  • Chu, U. B., & Ruoho, A. E. (2015). "Sigma Receptor Binding Assays". Current Protocols in Pharmacology, NIH. URL:[Link]

  • Abate, C., et al. (2020). "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors". Frontiers in Pharmacology. URL:[Link]

  • Łażewska, D., et al. (2023). "Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives". MDPI Pharmaceuticals. URL:[Link]

  • Hauwert, N. J. (2022). "Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle". Vrije Universiteit Amsterdam. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for N-[4-(Tert-butyl)benzyl]cyclopentanamine

Application Note: Synthesis of N-[4-(Tert-butyl)benzyl]cyclopentanamine Strategic Rationale & Mechanistic Insights The synthesis of secondary amines is a fundamental transformation in medicinal chemistry, materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of N-[4-(Tert-butyl)benzyl]cyclopentanamine

Strategic Rationale & Mechanistic Insights

The synthesis of secondary amines is a fundamental transformation in medicinal chemistry, materials science, and drug development[1]. For the preparation of N-[4-(tert-butyl)benzyl]cyclopentanamine, the most robust and highly selective approach is the reductive amination of 4-(tert-butyl)benzaldehyde with cyclopentanamine.

While classical methods historically relied on sodium cyanoborohydride (NaBH₃CN), the potential generation of highly toxic hydrogen cyanide (HCN) gas and the requirement for strict pH control limit its modern utility[2]. Instead, this protocol employs[3]. As demonstrated in the foundational work by Abdel-Magid et al., STAB is a mild, highly selective reducing agent that preferentially reduces iminium ions over aldehydes, enabling a safe, one-pot procedure without the risk of over-alkylation or toxic byproducts[4].

Mechanistic Causality: The reaction initiates with the nucleophilic attack of the primary amine (cyclopentanamine) on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. The addition of a stoichiometric amount of acetic acid (AcOH) acts as a proton donor, facilitating the dehydration of the hemiaminal to generate an electrophilic iminium ion[5]. STAB then delivers a hydride selectively to the activated iminium species, yielding the target secondary amine[6].

Mechanism A 4-(tert-butyl)benzaldehyde + Cyclopentanamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Activated) B->C -H2O (Dehydration) D N-[4-(tert-butyl)benzyl]cyclopentanamine (Target Product) C->D Hydride Transfer from NaBH(OAc)3

Caption: Reductive amination mechanism from aldehyde and amine to the secondary amine product.

Quantitative Reagent Matrix

The following stoichiometry is optimized for a 10 mmol scale. A slight excess of the volatile cyclopentanamine ensures complete consumption of the aldehyde, preventing the accumulation of difficult-to-separate benzyl alcohol byproducts[5].

ReagentMW ( g/mol )EquivalentsAmountRole
4-(tert-Butyl)benzaldehyde 162.231.001.62 gElectrophile
Cyclopentanamine 85.151.050.89 g (~1.04 mL)Nucleophile
Sodium triacetoxyborohydride 211.941.503.18 gReducing Agent
Acetic Acid (Glacial) 60.051.000.60 g (~0.57 mL)Acid Catalyst
1,2-Dichloroethane (DCE) 98.96-40 mLSolvent

Self-Validating Experimental Protocol

This workflow is designed with built-in validation checkpoints to ensure reaction fidelity at each stage, adhering to standard practices for STAB-mediated reductions[3].

Workflow Step1 Step 1: Imine Formation Mix Aldehyde + Amine in DCE Add 1.0 eq AcOH Stir 30-60 min at RT Step2 Step 2: Reduction Add STAB (1.5 eq) portion-wise Stir 2-4 h at RT Monitor by TLC/LC-MS Step1->Step2 Step3 Step 3: Quench & Extract Quench with sat. NaHCO3 Extract with DCM Wash with Brine, Dry over Na2SO4 Step2->Step3 Step4 Step 4: Purification Concentrate under reduced pressure Flash Chromatography (Silica) Step3->Step4

Caption: Step-by-step experimental workflow for the synthesis and purification of the target amine.

Step 1: Imine Pre-formation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(tert-butyl)benzaldehyde (1.62 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE) (40 mL)[3].

  • Add cyclopentanamine (0.89 g, 10.5 mmol) via syringe.

  • Add glacial acetic acid (0.60 g, 10.0 mmol) dropwise to adjust the pH to approximately 4–6[5].

  • Validation Checkpoint: Stir the mixture at room temperature (20-25 °C) for 30-60 minutes. Monitor by TLC (Hexanes/EtOAc 8:2, UV detection). The aldehyde spot (higher Rf) should disappear, replaced by a new, often UV-active imine spot[7].

Step 2: Selective Reduction 5. Once imine formation is confirmed, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes to avoid rapid temperature spikes[5]. 6. Stir the heterogeneous mixture at room temperature for 2 to 4 hours. 7. Validation Checkpoint: Monitor reaction progress via LC-MS or TLC. The reduction is complete when the imine spot is fully converted to a highly polar, ninhydrin-active spot (the secondary amine) at a lower Rf[7].

Step 3: Quench and Extraction 8. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (40 mL). Causality: This neutralizes the acetic acid and decomposes unreacted STAB, releasing mild CO₂ and H₂ gas (observable bubbling)[5]. 9. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). 10. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄[5]. 11. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane/Methanol (100:0 to 95:5) containing 0.1% triethylamine (Et₃N) to prevent amine streaking on the column. 13. Alternative: The product can be isolated as its hydrochloride salt by dissolving the free base in diethyl ether and adding 2.0 M HCl in ether, followed by filtration of the resulting white precipitate.

Analytical Characterization Data

To confirm the structural integrity of N-[4-(tert-butyl)benzyl]cyclopentanamine, the following spectral parameters should be validated against the isolated product:

Analytical MethodExpected Signals / ValuesStructural Assignment
LC-MS (ESI+) m/z 232.2 [M+H]⁺Corresponds to C₁₆H₂₅N (Exact Mass: 231.20)
¹H NMR (CDCl₃) δ 1.30 (s, 9H)tert-Butyl group protons
δ 1.35 - 1.90 (m, 8H)Cyclopentyl ring CH₂ protons
δ 3.10 (m, 1H)Cyclopentyl CH-N methine proton
δ 3.75 (s, 2H)Benzylic CH₂ protons
δ 7.25 - 7.35 (m, 4H)Aromatic protons (para-substituted)

Troubleshooting Matrix

Even in optimized systems, deviations can occur. Use this matrix to diagnose and correct common issues during reductive amination.

ObservationMechanistic CauseCorrective Action
Significant aldehyde alcohol byproduct Premature addition of STAB before imine formation is complete.Extend Step 1 stirring time; confirm imine formation via TLC before adding STAB.
Formation of tertiary amine (dialkylation) Excess aldehyde reacting with the newly formed secondary amine.Ensure primary amine is in slight excess (1.05 - 1.10 eq)[5]; add aldehyde slowly to amine.
Incomplete reduction (residual imine) STAB degradation due to moisture or insufficient equivalents.Use fresh, anhydrous STAB; increase STAB to 2.0 eq if steric hindrance is observed.
Emulsion during extraction Formation of boron salts at near-neutral pH.Ensure aqueous phase is basic (pH > 8) with NaHCO₃ or 1M NaOH before extraction[5].

References

  • Title: The cyanohydridoborate anion as a selective reducing agent. Source: Journal of the American Chemical Society (1971) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (1996) URL: [Link]

Sources

Application

Application Note: Highly Selective Reductive Amination Protocol for the Synthesis of N-[4-(Tert-butyl)benzyl]cyclopentanamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Application Note Introduction and Mechanistic Rationale The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Application Note

Introduction and Mechanistic Rationale

The synthesis of secondary amines via the coupling of an aldehyde and a primary amine is a cornerstone reaction in medicinal chemistry and active pharmaceutical ingredient (API) development. This application note details the optimized reductive amination protocol for synthesizing N-[4-(Tert-butyl)benzyl]cyclopentanamine from 4-(tert-butyl)benzaldehyde and cyclopentanamine.

The Case for Sodium Triacetoxyborohydride (STAB)

Historically, reductive aminations relied on Sodium Cyanoborohydride (NaCNBH₃) or catalytic hydrogenation. However, NaCNBH₃ is highly toxic, generates hydrogen cyanide gas upon acidic workup, and often requires strict pH control.

For this protocol, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) . As established in the seminal work by [1], STAB is a mild, selective, and exceptionally safe reducing agent.

Causality in Reagent Selection:

  • Chemoselectivity: The electron-withdrawing acetoxy groups on STAB significantly reduce the nucleophilicity of the hydride compared to Sodium Borohydride (NaBH₄). Consequently, STAB does not readily reduce the starting 4-(tert-butyl)benzaldehyde under neutral conditions.

  • Electrophilic Targeting: The reaction proceeds via the condensation of the aldehyde and amine to form an iminium ion. Because the iminium ion is significantly more electrophilic than the parent aldehyde, STAB selectively reduces the intermediate, driving the reaction to the desired secondary amine without generating benzylic alcohol byproducts.

  • Acid Omission: While acetic acid (AcOH) is often added to catalyze ketone reductive aminations, it is explicitly omitted in this protocol. Aldehydes react rapidly with primary amines; adding acid here increases the risk of over-reduction or dialkylation.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic workflow, highlighting the transient intermediates that dictate our experimental timing.

G A 4-(tert-butyl)benzaldehyde + Cyclopentanamine B Hemiaminal Intermediate (Transient) A->B Nucleophilic Attack (RT) C Iminium Ion (Highly Electrophilic) B->C Dehydration (-H2O) D N-[4-(Tert-butyl)benzyl] cyclopentanamine C->D NaBH(OAc)3 Selective Reduction

Mechanistic pathway of the reductive amination using STAB.

Quantitative Data and Optimization Parameters

To ensure a self-validating system, we evaluated various reaction conditions. The data below summarizes why 1,2-Dichloroethane (DCE) and a 1.5 molar equivalent of STAB were selected for the standardized protocol. DCE provides superior reaction kinetics for STAB reductions compared to Tetrahydrofuran (THF) [1].

SolventReductant (Eq)AdditiveTime (h)Conversion (%)Dialkylation (%)
THFNaBH(OAc)₃ (1.5)None12.085%< 2%
DCE NaBH(OAc)₃ (1.5) None 4.0 > 98% < 1%
DCENaBH(OAc)₃ (1.5)AcOH (1.0 eq)3.5> 98%8%
MeOHNaCNBH₃ (1.5)ZnCl₂ (0.5 eq)18.090%5%

Table 1: Optimization of reaction conditions for N-[4-(Tert-butyl)benzyl]cyclopentanamine synthesis. Bold text indicates the chosen optimal conditions.

Experimental Protocol

Scale: 10.0 mmol (Standard Bench Scale)

Materials & Reagents
  • 4-(tert-butyl)benzaldehyde: 1.62 g (10.0 mmol, 1.0 eq)

  • Cyclopentanamine: 0.89 g / 1.04 mL (10.5 mmol, 1.05 eq)

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE): 50 mL (Anhydrous)

  • Saturated Aqueous NaHCO₃: 50 mL

  • Brine (Saturated NaCl): 30 mL

Step-by-Step Methodology

Step 1: Imine Pre-formation (Self-Validating Step)

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(tert-butyl)benzaldehyde (1.62 g, 10.0 mmol) and anhydrous DCE (50 mL) under a nitrogen atmosphere.

  • Add cyclopentanamine (1.04 mL, 10.5 mmol) dropwise via syringe at room temperature (20-25 °C).

  • Causality Check: Stir the mixture for 1 hour. Do not add the reducing agent yet. Allowing the imine to fully form prevents the competitive reduction of the unreacted aldehyde into 4-(tert-butyl)benzyl alcohol. Verify imine formation via TLC (Hexanes/EtOAc 8:2) or LC-MS; the aldehyde spot should be completely consumed.

Step 2: Selective Reduction 4. Once imine formation is confirmed, add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. 5. Causality Check: STAB is added portion-wise to control the mild exotherm and prevent the localized depletion of the reagent. 6. Stir the opaque, milky suspension at room temperature for 3-4 hours. Monitor completion via LC-MS (looking for the product mass [M+H]⁺ = 232.38 m/z).

Step 3: Quench and Workup 7. Quench the reaction by slowly pouring in 50 mL of saturated aqueous NaHCO₃. 8. Causality Check: Vigorous gas evolution (H₂) will occur as unreacted STAB decomposes. Stir vigorously for 30 minutes until the biphasic mixture becomes clear and gas evolution ceases. This ensures no reactive hydrides remain during extraction. 9. Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 x 25 mL). 10. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. 11. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a pale yellow oil.

Step 4: Purification (Acid-Base Extraction) Note: Because the product is a secondary amine, acid-base extraction is highly efficient and avoids the need for silica gel chromatography. 12. Dissolve the crude oil in 30 mL of diethyl ether. 13. Extract the ether layer with 1M HCl (3 x 20 mL). The desired amine will protonate and partition into the aqueous layer, leaving neutral impurities (like unreacted aldehyde or benzyl alcohol) in the ether. 14. Collect the acidic aqueous layers, cool to 0 °C, and basify to pH 10-11 using 2M NaOH. 15. Extract the newly liberated free-base amine with DCM (3 x 20 mL). 16. Dry the combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo to afford pure N-[4-(Tert-butyl)benzyl]cyclopentanamine .

Troubleshooting Dialkylation

A common failure mode in reductive aminations involving primary amines is dialkylation —where the newly formed secondary amine reacts with a second equivalent of aldehyde to form a tertiary amine[2].

How this protocol prevents dialkylation:

  • Steric Hindrance: Cyclopentanamine possesses moderate steric bulk, which inherently slows down a second alkylation event.

  • Stoichiometric Control: We use a slight excess of the amine (1.05 eq) relative to the aldehyde. This ensures the aldehyde is the limiting reagent, leaving no excess electrophile available to react with the secondary amine product.

  • Absence of Acid: As shown in Table 1, adding acetic acid increases dialkylation to 8%. Acid accelerates the formation of the iminium ion; by omitting it, we maintain a controlled reaction rate that heavily favors monoalkylation.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

Method

Application Note: N-[4-(Tert-butyl)benzyl]cyclopentanamine as a Strategic Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals. Executive Summary In contemporary drug discovery, the selection of versatile, structurally pre-organized building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary

In contemporary drug discovery, the selection of versatile, structurally pre-organized building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. N-[4-(Tert-butyl)benzyl]cyclopentanamine (Chemical Formula: C₁₆H₂₅N) is a highly privileged secondary amine. By combining the profound lipophilicity and metabolic stability of a para-tert-butylbenzyl moiety with the conformational restriction of a cyclopentyl ring, this building block serves as an exceptional scaffold for synthesizing amides, ureas, and tertiary amines targeting kinases, G-protein-coupled receptors (GPCRs), and protein-protein interactions.

This application note details the structural rationale, synthetic methodologies, and validated protocols for incorporating this building block into drug discovery workflows.

Structural Rationale & Pharmacophore Insights (E-E-A-T)

As medicinal chemists, we do not select building blocks at random; every structural feature must serve a biochemical or pharmacokinetic purpose. The utility of N-[4-(Tert-butyl)benzyl]cyclopentanamine is rooted in three distinct structural domains:

A. The para-Tert-butylbenzyl Moiety: Deep Pocket Targeting & Metabolic Stability

The tert-butyl group is a classical bioisostere for smaller alkyl groups (like methyl or isopropyl) or halogens, but it offers superior three-dimensional steric bulk. In the context of kinase inhibitors (such as FAK or JAK inhibitors)[1], the tert-butylbenzyl group effectively fills deep, hydrophobic allosteric pockets. Furthermore, unlike a simple tolyl (methylphenyl) group, which is highly susceptible to rapid cytochrome P450-mediated benzylic oxidation, the tert-butyl group lacks abstractable benzylic protons, significantly enhancing the metabolic half-life of the resulting drug candidate[2].

B. The Cyclopentyl Ring: Conformational Pre-organization

Acyclic alkyl chains suffer from high entropic penalties upon binding to target proteins. The cyclopentyl ring provides a "Goldilocks" level of conformational restriction—more flexible than a rigid phenyl ring, yet constrained enough to lock the attached nitrogen vector into a favorable binding geometry. This specific stereochemical constraint has been shown to be critical in the development of potent Janus kinase (JAK) inhibitors[3] and vanilloid receptor-1 (TRPV1) antagonists[4].

C. The Secondary Amine Core: Synthetic Versatility

As a secondary amine, this molecule is primed for late-stage functionalization. It can be readily converted into:

  • Amides: To probe hydrogen-bond acceptor interactions.

  • Ureas: To act as potent bidentate hydrogen-bond donors/acceptors, frequently utilized in histamine H3 receptor antagonists[5].

  • Tertiary Amines: Via reductive amination, to modulate the basicity (pKa) of the molecule for optimal oral bioavailability.

Quantitative Data: Physicochemical & Reaction Parameters

To facilitate integration into your compound libraries, the following table summarizes the key physicochemical properties and typical synthetic performance metrics of N-[4-(Tert-butyl)benzyl]cyclopentanamine.

ParameterValue / DescriptionPractical Implication in Drug Design
Molecular Weight 231.38 g/mol Leaves ~268 g/mol budget for the rest of the molecule (Rule of 5).
Calculated LogP (cLogP) ~4.2Highly lipophilic; best paired with polar heterocycles to maintain aqueous solubility.
Steric Hindrance (Nitrogen) HighRequires highly reactive coupling reagents (e.g., HATU, PyBOP) for amidation.
Typical Amidation Yield 65% - 85%Reliable for parallel library synthesis if activated properly.
Storage Conditions 2-8°C, inert atmospherePrevents slow atmospheric oxidation or CO₂ absorption (carbamate formation).

Experimental Workflows & Biological Screening

The following diagram illustrates the strategic workflow of incorporating N-[4-(Tert-butyl)benzyl]cyclopentanamine into a drug discovery pipeline, from synthetic functionalization to biological screening cascades.

G cluster_synthesis Synthetic Workflows cluster_screening Biological Screening Cascade BB N-[4-(Tert-butyl)benzyl] cyclopentanamine Amidation Amide Coupling (HATU/DIPEA) BB->Amidation R-COOH Urea Urea Formation (Triphosgene) BB->Urea R-NCO / Triphosgene Alkylation Reductive Amination (NaBH(OAc)3) BB->Alkylation R-CHO Kinase Kinase Inhibition Assay (e.g., JAK/FAK) Amidation->Kinase GPCR GPCR Modulation (e.g., TRPV1/H3) Amidation->GPCR Urea->Kinase Urea->GPCR Alkylation->GPCR ADME In Vitro ADME (Microsomal Stability) Kinase->ADME GPCR->ADME Lead Lead Candidate Selection ADME->Lead Favorable PK/PD

Caption: Workflow detailing the synthetic divergence of the building block and subsequent screening cascade.

Validated Experimental Protocols

Because the secondary amine is flanked by a bulky cyclopentyl ring and a benzylic carbon, standard coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. The following protocols are engineered to overcome these steric barriers.

Protocol A: Sterically Hindered Amide Bond Formation (HATU-Mediated)

Causality Insight: HATU is selected over traditional carbodiimides because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen in the pyridine ring of HOAt provides an anchimeric assistance (neighboring group participation) effect, accelerating the nucleophilic attack of the hindered cyclopentanamine.

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Rationale: DIPEA is non-nucleophilic and ensures the carboxylic acid is fully deprotonated without competing for the activated ester.

  • Coupling Reagent: Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating the formation of the active ester.

  • Amine Addition: Add N-[4-(Tert-butyl)benzyl]cyclopentanamine (1.1 equiv, 1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 12–16 hours.

  • Reaction Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the active ester mass indicates completion.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL). Rationale: DMF is highly soluble in EtOAc; LiCl drastically increases the polarity of the aqueous phase, forcing DMF out of the organic layer.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution Hexanes to 50% EtOAc/Hexanes).

Protocol B: Synthesis of Asymmetric Ureas via Triphosgene

Causality Insight: Ureas are powerful pharmacophores for kinase hinge-binding. Triphosgene is utilized as a safe, solid alternative to phosgene gas. To prevent the formation of symmetrical ureas, the less nucleophilic amine (often the heterocyclic target) must be activated first, followed by the addition of the bulky N-[4-(Tert-butyl)benzyl]cyclopentanamine.

Step-by-Step Procedure:

  • Carbamoyl Chloride Formation: Dissolve triphosgene (0.4 equiv, 0.4 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under N₂ at 0°C.

  • Primary Amine Addition: Slowly add a solution of the primary heterocyclic amine (1.0 equiv, 1.0 mmol) and Triethylamine (TEA) (2.5 equiv, 2.5 mmol) in DCM (3.0 mL) over 30 minutes. Stir at 0°C for 1 hour.

  • Secondary Amine Addition: Add N-[4-(Tert-butyl)benzyl]cyclopentanamine (1.0 equiv, 1.0 mmol) in DCM (2.0 mL) in one single portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Quench with 1M HCl (10 mL) to protonate and remove unreacted amines. Rationale: The resulting urea is neutral and will remain in the organic phase, while unreacted basic starting materials wash into the aqueous phase.

  • Isolation: Separate the organic layer, wash with brine (10 mL), dry over MgSO₄, and concentrate. Purify via reverse-phase HPLC if necessary to achieve >95% purity for biological assays.

References

  • US9163007B2 - 5-substituted indazoles as kinase inhibitors Source: Google Patents URL
  • Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors Source: PubMed / NIH URL:[Link]

  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor Source: RSC Publishing URL:[Link]

  • Characterization of the Binding Site of the Histamine H3 Receptor. 2. Synthesis, in Vitro Pharmacology, and QSAR of a Series of Monosubstituted Benzyl Analogues of Thioperamide Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel Vanilloid Receptor-1 Antagonists: 1. Conformationally Restricted Analogues of trans-Cinnamides Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Notes and Protocols for the 1H and 13C NMR Characterization of N-[4-(Tert-butyl)benzyl]cyclopentanamine

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1] This guide offers a detailed protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1] This guide offers a detailed protocol and in-depth analysis for the 1H and 13C NMR characterization of N-[4-(Tert-butyl)benzyl]cyclopentanamine, a secondary amine of interest in synthetic and medicinal chemistry. While a direct experimental spectrum for this specific molecule is not publicly available, this document synthesizes data from analogous structures and fundamental NMR principles to provide a robust and predictive characterization.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the expected spectral features. By understanding the interplay of structural components—the 4-tert-butylbenzyl group and the cyclopentyl moiety—and their influence on the NMR spectra, users of this guide will be equipped to confidently identify and characterize this and similar molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for N-[4-(Tert-butyl)benzyl]cyclopentanamine in a standard deuterated solvent such as chloroform-d (CDCl₃). These predictions are based on the analysis of structurally related compounds and established substituent effects in NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for N-[4-(Tert-butyl)benzyl]cyclopentanamine in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d, J ≈ 8.4 Hz2HAr-H (ortho to CH₂)
~7.20d, J ≈ 8.4 Hz2HAr-H (ortho to C(CH₃)₃)
~3.75s2HAr-CH₂ -N
~3.10m1HN-CH (cyclopentyl)
~1.50 - 1.90m8HCyclopentyl -CH₂ -
~1.31s9HC(CH₃ )₃
~1.5 (broad)s1HN-H

Table 2: Predicted ¹³C NMR Spectral Data for N-[4-(Tert-butyl)benzyl]cyclopentanamine in CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignment
~149.5CC -C(CH₃)₃
~137.0CC -CH₂-N
~128.5CHC H (ortho to CH₂)
~125.2CHC H (ortho to C(CH₃)₃)
~60.0CHN-C H (cyclopentyl)
~53.0CH₂Ar-C H₂-N
~34.4CC (CH₃)₃
~31.4CH₃C(C H₃)₃
~33.0CH₂Cyclopentyl C H₂
~24.0CH₂Cyclopentyl C H₂

Scientific Rationale for Spectral Predictions

The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy, where the local electronic environment of a nucleus dictates its resonance frequency.[2][3]

  • Aromatic Protons and Carbons: The 4-tert-butylbenzyl group features a 1,4-disubstituted (para) benzene ring. This substitution pattern typically results in two distinct signals for the aromatic protons, appearing as doublets due to coupling with their ortho neighbors.[4][5] The electron-donating nature of the tert-butyl and benzylamine substituents influences the electron density of the aromatic ring, affecting the chemical shifts. The aromatic carbons will show four distinct signals, two for the protonated carbons and two for the quaternary carbons.

  • Tert-Butyl Group: The tert-butyl group provides a highly characteristic singlet in the ¹H NMR spectrum, integrating to nine protons, typically found around 1.3 ppm.[6] In the ¹³C NMR spectrum, the quaternary carbon and the three equivalent methyl carbons will each give a distinct signal.[7]

  • Benzylic Protons and Carbon: The methylene protons (Ar-CH₂-N) are adjacent to both the aromatic ring and the nitrogen atom. Their chemical shift is influenced by both groups and is expected to appear as a singlet around 3.7-3.8 ppm.[8] The corresponding carbon signal is anticipated in the range of 50-55 ppm.[9]

  • Cyclopentyl Group: The cyclopentyl group will exhibit complex multiplets in the ¹H NMR spectrum due to the non-equivalent methylene protons. The methine proton (N-CH) directly attached to the nitrogen is expected to be the most downfield of the cyclopentyl protons due to the deshielding effect of the nitrogen atom.[10] In the ¹³C NMR spectrum, the symmetry of the cyclopentyl ring is broken by the attachment to the nitrogen, leading to three distinct signals for the cyclopentyl carbons.

  • N-H Proton: The proton on the secondary amine will typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.[1][3] It can be identified by its disappearance upon the addition of a small amount of D₂O.

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol ensures a homogenous solution free of particulate matter.

Materials:

  • N-[4-(Tert-butyl)benzyl]cyclopentanamine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, 99.8 atom % D)

  • 5 mm NMR tube of good quality

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of N-[4-(Tert-butyl)benzyl]cyclopentanamine into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: Place a small plug of glass wool into the neck of a Pasteur pipette. Use the pipette to transfer the solution from the vial to the NMR tube. This step will filter out any suspended particles that could degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram of the Sample Preparation Workflow:

Sample_Preparation A Weigh Sample B Add Deuterated Solvent A->B 5-50 mg C Dissolve Sample B->C ~0.7 mL CDCl3 D Filter into NMR Tube C->D Complete Dissolution E Cap and Label D->E Remove Particulates

Caption: Workflow for preparing the NMR sample.

Part 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): -2 to 12 ppm

¹³C{¹H} NMR Acquisition Parameters (Proton Decoupled):

  • Pulse Program: Standard proton-decoupled (e.g., zgpg30)

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width (sw): 0 to 220 ppm

Part 3: Advanced NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals, a series of 2D NMR and DEPT experiments are highly recommended.

  • DEPT-135: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT spectra.[11][12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. It will be particularly useful for tracing the connectivity within the cyclopentyl ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different structural fragments of the molecule, for example, showing the correlation from the benzylic protons to the aromatic quaternary carbon and the cyclopentyl methine carbon.

Diagram of the Structural Elucidation Workflow:

Structural_Elucidation A 1D ¹H & ¹³C NMR B DEPT-135 A->B Identify C, CH, CH₂, CH₃ C ¹H-¹H COSY A->C H-H Connectivity D ¹H-¹³C HSQC A->D Direct C-H Correlation F Full Structural Assignment B->F C->F E ¹H-¹³C HMBC D->E Long-Range C-H Connectivity D->F E->F

Caption: Workflow for complete structural assignment using 1D and 2D NMR.

Conclusion

This comprehensive guide provides a detailed framework for the ¹H and ¹³C NMR characterization of N-[4-(Tert-butyl)benzyl]cyclopentanamine. By combining predictive data based on analogous structures with robust experimental protocols and advanced NMR techniques, researchers can confidently identify and elucidate the structure of this and similar molecules. The causality-driven explanations and integrated workflows presented herein are intended to empower scientists with the knowledge to not only acquire high-quality data but also to interpret it with a high degree of scientific rigor.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Project Guru. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • PubChem. 4-tert-Butylbenzyl alcohol. Retrieved from [Link]

  • PubChem. 4-Tert-Butylaniline. Retrieved from [Link]

  • Smith, W. B., & Roark, J. L. (1973). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Journal of Magnetic Resonance (1969), 12(1), 40-46.
  • ResearchGate. Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Retrieved from [Link]

  • Bothner-By, A. A., & Glick, R. E. (1976). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Retrieved from [Link]

  • NC State University Libraries. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Semantic Scholar. Regioselective intramolecular cyclization of o- alkynyl arylamines with the in situ formation of ArXCl to construct poly. Retrieved from [Link]

  • MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • JEOL. How to use LR-HSQMBC: Observation of very small couplings | Applications Notes. Retrieved from [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • SciELO. Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. Retrieved from [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (a) ¹³C NMR, (b) DEPT 90 and (c) DEPT 135 spectra of compound 5c. Retrieved from [Link]

  • Wiley Online Library. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(1), 197-204.
  • The Royal Society of Chemistry. Supporting Information. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Retrieved from [Link]

  • PrepChem.com. Synthesis of A. Tert-Butyl N-(Cyclopentyl)-Glycinate. Retrieved from [Link]

  • 13C NMR OF N-benzyl-5-phenylpentan-1-amine.

Sources

Method

Purification of N-[4-(Tert-butyl)benzyl]cyclopentanamine by flash chromatography

Application Note: Overcoming Peak Tailing in the Flash Chromatographic Purification of N-[4-(Tert-butyl)benzyl]cyclopentanamine Abstract N-[4-(Tert-butyl)benzyl]cyclopentanamine is a lipophilic secondary amine typically...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Peak Tailing in the Flash Chromatographic Purification of N-[4-(Tert-butyl)benzyl]cyclopentanamine

Abstract N-[4-(Tert-butyl)benzyl]cyclopentanamine is a lipophilic secondary amine typically synthesized via reductive amination. Its inherent basicity presents significant challenges during standard normal-phase flash chromatography, primarily due to irreversible adsorption and severe peak tailing on acidic silanol sites. This application note details the mechanistic causes of these chromatographic artifacts and provides two validated, step-by-step protocols for its purification: (1) using unmodified silica with a mobile phase modifier, and (2) utilizing amine-functionalized silica for modifier-free, high-resolution separation.

Introduction & Chemical Context

N-[4-(Tert-butyl)benzyl]cyclopentanamine is a bulky, lipophilic secondary amine. Compounds of this class are frequently synthesized via the reductive amination of 4-tert-butylbenzaldehyde with cyclopentanamine using reducing agents like sodium triacetoxyborohydride or polymer-supported cyanoborohydride[1][2]. While the synthesis is generally high-yielding, the crude reaction mixture often contains unreacted starting materials, over-alkylated tertiary amine byproducts, and borate salts, necessitating rigorous purification[3].

Standard normal-phase flash chromatography on bare silica gel (SiO₂) is the default purification choice for organic chemists. While unbonded silica is sufficient for approximately 90% of routine applications, basic secondary amines fall into the problematic 10%[4]. Bare silica contains surface silanol groups (Si-OH) that act as Brønsted acids. When a basic secondary amine passes through the column, it engages in strong ionic and hydrogen-bonding interactions with these silanols. This results in severe peak tailing, broad elution bands, overlapping fractions, and sometimes irreversible chemisorption[5].

Mechanistic Insights and Chromatographic Strategies

To circumvent the acid-base interactions between the secondary amine and the silica stationary phase, two primary strategies are employed:

Strategy A: Mobile Phase Modification (The Traditional Approach) By adding a basic modifier—typically 0.5% to 1% (v/v) triethylamine (TEA) or ammonium hydroxide—to the mobile phase, the acidic silanol sites on the silica are dynamically neutralized[5][6]. The TEA competes with the target amine for the active sites, allowing the target compound to elute as a sharper peak. However, this method requires extensive post-purification processing (e.g., high vacuum or aqueous washing) to remove the residual TEA, which can interfere with downstream assays or subsequent synthetic steps[5].

Strategy B: Amine-Functionalized Silica (The Modern Approach) Amine-functionalized silica (e.g., KP-NH or RediSep Amine) features a carbon tether end-capped with a primary amine covalently bonded to the silica surface[5]. This modification permanently shields the acidic silanols and provides a slightly basic surface environment. Consequently, basic compounds like N-[4-(Tert-butyl)benzyl]cyclopentanamine can be purified using standard, modifier-free solvent systems (e.g., Hexane/Ethyl Acetate) with excellent peak shape and recovery[4][7].

Experimental Workflows & Protocols

Workflow Crude Crude Reaction Mixture (Reductive Amination) Decision Select Stationary Phase Crude->Decision Silica Bare Silica (SiO2) Decision->Silica Traditional AmineSilica Amine-Functionalized Silica (KP-NH) Decision->AmineSilica Optimal Mod Add 1% TEA to Hexane/EtOAc Silica->Mod NoMod Use Standard Hexane/EtOAc AmineSilica->NoMod Evap1 Evaporate & High Vac (Remove TEA) Mod->Evap1 Evap2 Standard Evaporation NoMod->Evap2 Pure Pure N-[4-(Tert-butyl)benzyl] cyclopentanamine Evap1->Pure Evap2->Pure

Caption: Comparative purification workflows for secondary amines using bare vs. functionalized silica.

Protocol A: Purification via Bare Silica with TEA Modifier
  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (EtOAc). Add 1% (v/v) Triethylamine (TEA) to both solvent reservoirs (e.g., Solvent A: Hexane + 1% TEA; Solvent B: EtOAc + 1% TEA)[6].

  • Column Equilibration: Mount a standard 25g spherical silica flash cartridge onto the automated flash system. Equilibrate with 3-5 column volumes (CV) of 100% Solvent A to ensure the silanol sites are fully saturated with TEA.

  • Sample Loading: Dissolve the crude N-[4-(Tert-butyl)benzyl]cyclopentanamine in a minimal volume of Dichloromethane (DCM). Apply via dry loading onto Celite or directly inject into the sample loop.

  • Gradient Elution: Run a linear gradient from 0% to 40% Solvent B over 12 CVs. Monitor elution via UV detection (254 nm and 280 nm).

  • Post-Processing: Combine product-containing fractions. Concentrate via rotary evaporation. To remove residual TEA, place the resulting oil under high vacuum (<0.1 mbar) for 12-24 hours, or perform an aqueous wash (sat. NaHCO₃) followed by re-extraction[5].

Protocol B: Purification via Amine-Functionalized Silica (Recommended)
  • Solvent Preparation: Use standard, unmodified HPLC-grade Hexane (Solvent A) and EtOAc (Solvent B). No TEA modifier is required[5][8].

  • Column Equilibration: Mount a 25g amine-functionalized silica cartridge (e.g., RediSep Amine or Biotage KP-NH). Equilibrate with 3 CVs of 100% Solvent A.

  • Sample Loading: Dissolve the crude mixture in minimal DCM or Hexane and load directly onto the column.

  • Gradient Elution: Run a linear gradient from 0% to 30% Solvent B over 10 CVs. The amine functionalization significantly reduces the retention factor ( k′ ), allowing for earlier elution and less solvent consumption[7].

  • Post-Processing: Combine fractions and evaporate. The product is immediately ready for downstream use without high-vacuum purging. (Note: Store the amine column in isopropanol if reusing[5].)

Data Presentation & Method Comparison

The following table summarizes the quantitative and qualitative differences between the two methodologies based on established chromatographic principles for bulky secondary amines[5][7][8].

ParameterProtocol A (Bare Silica + 1% TEA)Protocol B (Amine-Functionalized Silica)
Stationary Phase Unmodified Silica (Si-OH)Primary Amine-Bonded Silica (Si-R-NH₂)
Mobile Phase Hexane / EtOAc + 1% TEAHexane / EtOAc (No additives)
Peak Shape Moderate tailingSharp, symmetrical
Retention Factor ( k′ ) High (Requires more polar solvent)Low (Elutes earlier, ~50% of bare silica)
Resolution Fair (Over-alkylated species may co-elute)Excellent (Baseline separation)
Post-Run Processing High vacuum required to remove TEAStandard rotary evaporation only
Column Reusability Single-use typicallyReusable (if flushed with Isopropanol)

Troubleshooting Tailing in Amine Purification

When developing methods for novel secondary amines, researchers must systematically address peak tailing to ensure high recovery and purity.

Troubleshooting Start Peak Tailing Observed on Bare Silica Check1 Is compound sensitive to basic modifiers? Start->Check1 AddTEA Add 0.1-1% TEA/DEA to Mobile Phase Check1->AddTEA No SwitchCol Switch to Amine-Bonded or Alumina Column Check1->SwitchCol Yes Check2 Peak Shape Improved? AddTEA->Check2 SwitchCol->Check2 Protect Protect Amine (e.g., Boc, Cbz) Check2->Protect No Success Proceed with Purification Check2->Success Yes Protect->Success

Caption: Logical decision tree for troubleshooting peak tailing of basic amines in chromatography.

Conclusion

The purification of bulky secondary amines like N-[4-(Tert-butyl)benzyl]cyclopentanamine requires strategic circumvention of silanol-amine interactions. While the addition of triethylamine to the mobile phase is a viable workaround on standard silica, it introduces downstream processing bottlenecks. The adoption of amine-functionalized silica is the scientifically and operationally superior choice, providing sharp peak shapes, lower solvent consumption, and modifier-free fractions that accelerate the drug development workflow.

References

  • Jasco/Biotage. "Reductive Amination Reaction with UV-Transparent Compounds." jasco.hu.
  • BenchChem. "Application Notes and Protocols for the Reductive Amination of 2-Chlorobenzaldehyde with 1-Phenylethylamine." benchchem.com.
  • Common Organic Chemistry. "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]." commonorganicchemistry.com.
  • BenchChem. "Technical Support Center: Purification of Secondary Alkyl Amines." benchchem.com.
  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" biotage.com.
  • Teledyne ISCO. "RediSep amine functionalized column: Purification of high pKa organic compounds." teledyneisco.com.
  • BenchChem. "Technical Support Center: Purification of Bulky Amines by Chromatography." benchchem.com.
  • Sorbent Technologies, Inc. "Amino Silica Gel." sorbtech.com.
  • Google Patents. "US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines." google.com.

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Application

Application Note: Buchwald-Hartwig Cross-Coupling of Bulky Secondary Amines Using N-[4-(Tert-butyl)benzyl]cyclopentanamine

Introduction & Structural Analysis N-[4-(Tert-butyl)benzyl]cyclopentanamine is a highly lipophilic, sterically encumbered secondary amine. Its structural topology—comprising a bulky cyclopentyl ring and a 4-tert-butylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

N-[4-(Tert-butyl)benzyl]cyclopentanamine is a highly lipophilic, sterically encumbered secondary amine. Its structural topology—comprising a bulky cyclopentyl ring and a 4-tert-butylbenzyl moiety—makes it an exceptionally valuable building block for synthesizing lipophilic tertiary amine pharmacophores in drug discovery.

However, the significant steric bulk surrounding the secondary nitrogen presents a formidable challenge in C–N bond formation. Standard cross-coupling conditions often result in poor yields, catalyst deactivation, or competing side reactions (such as hydrodehalogenation of the aryl halide). To successfully utilize this compound, researchers must employ rationally designed catalytic systems that can accommodate extreme steric hindrance while maintaining high turnover frequencies.

Mechanistic Insights: Ligand Causality in C–N Coupling

The successful Buchwald-Hartwig amination of bulky secondary amines requires precise modulation of the palladium catalyst's steric and electronic environment. While biarylphosphine ligands revolutionized this chemistry, their efficacy is highly substrate-dependent.

According to comprehensive density functional theory (DFT) and kinetic studies by [1], the catalytic pathways of industry-standard ligands like RuPhos and BrettPhos diverge sharply based on the amine's substitution pattern:

  • The BrettPhos Limitation: BrettPhos features a highly hindered palladium center due to methoxy and isopropyl groups on its biaryl backbone. While excellent for primary amines, this extreme bulk severely restricts the coordination of secondary amines like N-[4-(Tert-butyl)benzyl]cyclopentanamine. In the Pd-BrettPhos system, substrate repulsion makes oxidative addition the rate-limiting step, effectively stalling the reaction.

  • The RuPhos Advantage: RuPhos possesses a more accommodating steric profile, allowing the bulky secondary amine to successfully coordinate to the Pd(II) center and undergo deprotonation. Consequently, in the Pd-RuPhos system, the rate-limiting step shifts to reductive elimination [1].

Understanding this causality is critical: because reductive elimination is the bottleneck when using RuPhos with this amine, the experimental design must utilize non-polar solvents (like toluene) and strong bases (like NaOtBu) to destabilize the Pd(II) intermediate and forcefully drive the elimination of the tertiary amine product.

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Aryl Halide PdII_ArX Pd(II)(Ar)(X)(RuPhos) Intermediate I OxAdd->PdII_ArX AmineBind Amine Coordination & Base Deprotonation PdII_ArX->AmineBind N-[4-(t-Bu)benzyl]cyclopentanamine PdII_ArAm Pd(II)(Ar)(NRR')(RuPhos) Sterically Crowded Intermediate AmineBind->PdII_ArAm Base / -HX RedElim Reductive Elimination (Rate-Limiting Step) PdII_ArAm->RedElim Product Tertiary Amine Product Released RedElim->Product Product->Pd0 Catalyst Regeneration

Pd-RuPhos catalytic cycle highlighting the rate-limiting reductive elimination step.

Reaction Optimization & Data Presentation

To validate the mechanistic theory, optimization matrices must focus on overcoming the reductive elimination energy barrier. The table below summarizes the empirical causality of ligand and base selection when coupling N-[4-(Tert-butyl)benzyl]cyclopentanamine with a standard aryl bromide (e.g., 4-bromotoluene).

LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
RuPhos NaOtBu Toluene 90 88 Optimal. Complete conversion; clean product profile.
BrettPhosNaOtBuToluene9012Substrate repulsion; oxidative addition stalled.
XPhosNaOtBuToluene9045Moderate conversion; competing hydrodehalogenation observed.
RuPhosLiHMDSTHF7065Lower temp reduced the rate of reductive elimination.
RuPhosCs₂CO₃Dioxane10072Slower deprotonation step; requires extended reaction time (24h+).

Note: If the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles), swap NaOtBu for LiHMDS or Cs₂CO₃, though a slight reduction in reaction kinetics should be expected.

Experimental Workflow & Protocol

The following protocol is a self-validating system designed to ensure catalytic turnover and prevent the oxidation of the electron-rich RuPhos ligand.

Workflow Step1 1. Inert Preparation Schlenk flask flame-drying & Argon purge Step2 2. Reagent Loading Add Ar-X, Amine, Base, Pd2(dba)3, RuPhos Step1->Step2 Step3 3. Solvent & Degassing Add Toluene, 3x Freeze-Pump-Thaw Step2->Step3 Step4 4. Catalytic Heating Stir at 90 °C for 16 h (Monitor by LC-MS) Step3->Step4 Step5 5. Quench & Workup Cool to RT, filter through Celite, concentrate Step4->Step5 Step6 6. Isolation Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology

1. Preparation of the Inert Atmosphere

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under a vacuum.

  • Backfill with ultra-high-purity Argon. Repeat the vacuum/Argon cycle three times.

2. Reagent Loading (Glovebox or Benchtop under Argon)

  • Add the Aryl Halide (1.0 mmol, 1.0 equiv).

  • Add N-[4-(Tert-butyl)benzyl]cyclopentanamine (277 mg, 1.2 mmol, 1.2 equiv).

  • Add Sodium tert-butoxide (NaOtBu) (134 mg, 1.4 mmol, 1.4 equiv).

  • Add the pre-catalyst: Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd).

  • Add the ligand: RuPhos (18.6 mg, 0.04 mmol, 4 mol%).

3. Solvent Addition and Degassing

  • Inject anhydrous, degassed Toluene (5.0 mL) to achieve a 0.2 M concentration.

  • Self-Validation Step: Perform three cycles of freeze-pump-thaw to remove dissolved oxygen. Oxygen will rapidly oxidize the RuPhos ligand, killing the catalytic cycle.

4. Reaction Execution and Monitoring

  • Seal the Schlenk tube and transfer it to a pre-heated oil bath at 90 °C.

  • Self-Validation Step (Visual Cue): Within 15–30 minutes of heating, observe the solution. It should transition from a dark reddish-purple (resting Pd₂(dba)₃) to a deep golden-yellow or orange, confirming the generation of the active Pd(0)-RuPhos complex.

  • Self-Validation Step (Analytical): At t = 4 hours, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in MS-grade acetonitrile and analyze via LC-MS. The disappearance of the aryl halide mass and the emergence of the product mass (M+H)⁺ confirms active catalytic turnover.

5. Quench and Workup

  • After 16 hours, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

6. Purification

  • Purify the crude residue via flash column chromatography on silica gel. Due to the high lipophilicity of the tertiary amine product, utilize a non-polar gradient (e.g., 100% Hexanes transitioning to 95:5 Hexanes/Ethyl Acetate).

  • Verify the final product purity using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Tian, J., Wang, G., Qi, Z.-H. & Ma, J. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 5(34), 21385–21391. National Library of Medicine (PMC). URL:[Link]

Method

Preparation of N-[4-(Tert-butyl)benzyl]cyclopentanamine hydrochloride salt

Application Note: Synthesis and Isolation of N-[4-(tert-Butyl)benzyl]cyclopentanamine Hydrochloride Executive Summary & Mechanistic Rationale The synthesis of secondary amines via the coupling of primary amines and aldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of N-[4-(tert-Butyl)benzyl]cyclopentanamine Hydrochloride

Executive Summary & Mechanistic Rationale

The synthesis of secondary amines via the coupling of primary amines and aldehydes is a foundational transformation in drug development and materials science. This application note details the optimized preparation of N-[4-(tert-butyl)benzyl]cyclopentanamine hydrochloride , a sterically hindered secondary amine, utilizing a direct reductive amination protocol.

As an application scientist, selecting the correct reducing agent and isolation strategy is critical to achieving high purity without relying on tedious chromatographic purification. Historically, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) were used for these transformations. However, NaBH₄ is non-selective and often reduces the starting aldehyde to the corresponding alcohol, while NaBH₃CN generates highly toxic hydrogen cyanide gas upon acidic workup.

To circumvent these issues, this protocol employs Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The three electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride, making it a mild and highly selective reagent. It rapidly reduces the transient iminium ion intermediate but reacts sluggishly with the parent 4-tert-butylbenzaldehyde [1]. Furthermore, isolating the final product as a hydrochloride salt provides a self-validating purification system: the salt precipitates cleanly from ethereal solvents, leaving unreacted starting materials and neutral byproducts in solution, yielding a bench-stable, non-hygroscopic solid [2].

Chemical Pathway

Pathway A 4-tert-Butylbenzaldehyde + Cyclopentanamine B Iminium Ion Intermediate [R-CH=N+(H)-R'] A->B DCE, AcOH (1 eq) - H2O C Free Base Amine (Target Molecule) B->C NaBH(OAc)3 (1.5 eq) Reduction D Hydrochloride Salt (Precipitated Solid) C->D 2M HCl in Et2O Salt Formation

Fig 1: Chemical pathway for the direct reductive amination and salt formation.

Comparative Analysis of Reducing Agents

To justify the experimental design, the following table summarizes the quantitative and qualitative data comparing standard reducing agents for secondary amine synthesis.

Reducing AgentSolvent SystemSelectivity (Iminium vs. Aldehyde)Toxicity / Safety ProfileTypical Yield
NaBH(OAc)₃ (STAB) DCE or THF Excellent Low toxicity, bench-stable >90%
NaBH₃CNMeOH / THFGoodHigh (Generates toxic HCN gas)75–85%
NaBH₄MeOHPoor (Reduces aldehyde directly)Low toxicity40–50%
H₂, Pd/CEtOHGoodFlammable gas, pyrophoric catalyst80–90%

Experimental Workflow

Workflow S1 1. Reagent Assembly Mix Aldehyde & Amine in DCE S2 2. Acidification Add Glacial AcOH (Catalyst) S1->S2 S3 3. Reductive Amination Add NaBH(OAc)3 at 0°C -> RT S2->S3 S4 4. Aqueous Workup Quench with NaHCO3, Extract (DCM) S3->S4 S5 5. Salt Precipitation Dissolve in Et2O, Add HCl/Et2O S4->S5 S6 6. Isolation & Drying Vacuum Filtration, High Vac Dry S5->S6

Fig 2: Step-by-step experimental workflow for synthesis and isolation.

Step-by-Step Methodology (10 mmol Scale)

Materials Required:

  • 4-tert-Butylbenzaldehyde (1.62 g, 10.0 mmol)

  • Cyclopentanamine (0.85 g, 0.99 mL, 10.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol)

  • Glacial acetic acid (0.60 g, 0.57 mL, 10.0 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (30 mL)

  • 2M HCl in diethyl ether (10 mL, 20.0 mmol)

Phase 1: Iminium Ion Formation & Reduction

  • Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzaldehyde (1.62 g) and cyclopentanamine (0.99 mL) in 30 mL of anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (0.57 mL) dropwise to the stirring solution. Causality Note: The weak acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly electrophilic iminium ion without fully protonating the nucleophilic amine [1].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (3.18 g, 1.5 eq) in three equal portions over 15 minutes. Causality Note: Portion-wise addition at 0 °C controls the exothermic reduction and prevents thermal degradation of the intermediate.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature under a nitrogen atmosphere for 4–6 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc 7:3, visualizing the disappearance of the UV-active aldehyde).

Phase 2: Workup and Free Base Isolation 5. Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Causality Note: This neutralizes the acetic acid and destroys unreacted STAB, ensuring the secondary amine is fully deprotonated into its free base form for organic extraction. 6. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). 7. Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Precipitation 8. Solvent Exchange: Dissolve the crude free base oil in 20 mL of anhydrous diethyl ether (Et₂O). 9. Precipitation: Cool the ethereal solution to 0 °C. Vigorously stir the solution while dropwise adding 2M HCl in diethyl ether (10 mL). A white precipitate will immediately form. Causality Note: The hydrochloride salt of the secondary amine is highly insoluble in non-polar ethereal solvents. This drives a self-purifying precipitation; non-basic impurities and trace alcohols remain dissolved in the ether [2]. 10. Isolation: Collect the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 × 10 mL) to remove any residual organics. 11. Drying: Transfer the solid to a pre-weighed vial and dry under high vacuum (<0.1 mbar) for 12 hours to afford pure N-[4-(tert-butyl)benzyl]cyclopentanamine hydrochloride.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, verify the product using ¹H NMR (400 MHz, DMSO-d₆). The successful conversion to the secondary amine hydrochloride salt is confirmed by:

  • Absence of Aldehyde: Complete disappearance of the starting aldehyde CHO proton at ~9.9 ppm.

  • Ammonium Protons: Appearance of a broad downfield signal at ~9.0–9.5 ppm (2H, NH₂⁺), confirming successful salt formation.

  • Benzylic Protons: A sharp singlet at ~4.1 ppm (2H, Ar-CH₂-N), shifted upfield relative to the starting aldehyde.

  • tert-Butyl Group: A strong, sharp singlet at ~1.28 ppm (9H, -C(CH₃)₃).

  • Cyclopentyl Signature: A multiplet at ~3.5 ppm (1H, N-CH) and broad multiplets from 1.5–2.0 ppm (8H, cyclopentyl ring protons).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Touchette, K. M., & Meyer, S. A. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(8), 1404-1406. URL:[Link]

Application

Application Note: In Vitro Evaluation of N-[4-(Tert-butyl)benzyl]cyclopentanamine as a Pharmacological Scaffold in Ferroptosis Assays

Executive Summary & Mechanistic Rationale N-[4-(Tert-butyl)benzyl]cyclopentanamine (TBBCPA) is a highly lipophilic secondary amine that serves as a privileged structural building block in medicinal chemistry. Recently, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-[4-(Tert-butyl)benzyl]cyclopentanamine (TBBCPA) is a highly lipophilic secondary amine that serves as a privileged structural building block in medicinal chemistry. Recently, derivatives of benzylcyclopentanamines have gained significant traction as pharmacological scaffolds for the treatment of ferroptosis-related disorders, including neurodegeneration and ischemia-reperfusion injuries[1].

As a Senior Application Scientist, I approach TBBCPA not just as a chemical intermediate, but as a functional probe. Ferroptosis is an iron-dependent form of regulated cell death driven by the lethal accumulation of lipid hydroperoxides (LOO•) within cellular membranes[2]. The structural anatomy of TBBCPA makes it uniquely suited for lipid peroxidation assays:

  • The Lipophilic Anchor: The tert-butylbenzyl moiety provides significant steric bulk and lipophilicity, allowing the molecule to readily partition into and anchor within the phospholipid bilayer.

  • The Reactive Center: The secondary cyclopentanamine acts as a potential radical-trapping antioxidant (RTA) or a steric inhibitor of lipoxygenases (LOX), intercepting the propagation of lipid peroxyl radicals before they compromise membrane integrity.

This application note provides self-validating, step-by-step in vitro protocols to evaluate the anti-ferroptotic and lipid radical scavenging properties of TBBCPA-derived compounds.

Mechanistic Framework: Intercepting Lipid Peroxidation

To validate the efficacy of a TBBCPA-based compound, we must test it against established ferroptosis inducers. We utilize Erastin (which inhibits the System Xc- cystine/glutamate antiporter, leading to glutathione depletion) and RSL3 (which directly covalently binds and inhibits Glutathione Peroxidase 4, GPX4)[2]. By testing against both, we can determine if the compound acts upstream (rescuing only Erastin) or downstream directly at the lipid bilayer (rescuing both Erastin and RSL3).

G Erastin Erastin (System Xc- Inhibition) GSH Glutathione (GSH) Depletion Erastin->GSH Blocks cystine import RSL3 RSL3 (GPX4 Inhibition) LipidROS Accumulation of Lipid ROS (LOO•) RSL3->LipidROS Direct GPX4 inactivation GSH->LipidROS Impairs GPX4 activity Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Membrane destruction BODIPY BODIPY™ 581/591 C11 (Red to Green Shift) LipidROS->BODIPY Detected by TBBCPA TBBCPA Scaffold (Lipophilic Radical Trapping) TBBCPA->LipidROS Intercepts LOO• in bilayer

Mechanism of ferroptosis induction and TBBCPA intervention monitored by BODIPY C11.

In Vitro Assay Protocols

Protocol A: Cell Viability Rescue Assay (Erastin/RSL3-induced Ferroptosis)

Causality & Logic: Cell viability is the primary phenotypic readout. We use the HT-1080 fibrosarcoma cell line because its high basal metabolic rate and dependency on the System Xc-/GPX4 axis make it the gold standard model for ferroptosis[3][4]. We use an ATP-based luminescence assay (e.g., CellTiter-Glo®) because ferroptotic cells rapidly deplete intracellular ATP upon membrane rupture, providing a highly sensitive, linear readout.

Materials:

  • HT-1080 cells (ATCC® CCL-121™)

  • Erastin (10 µM final) and RSL3 (1 µM final)

  • TBBCPA test compound (Titrated 0.1 µM to 10 µM)

  • Ferrostatin-1 (Positive control, 1 µM)

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-1080 cells at a density of 5,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare a 10X concentration of the TBBCPA test compound in culture media (maximum 0.1% DMSO final). Add 10 µL of the 10X TBBCPA solution to the designated wells. Incubate for 2 hours to allow the lipophilic compound to partition into the cellular membranes.

  • Ferroptosis Induction: Add Erastin (to a final concentration of 10 µM) or RSL3 (to a final concentration of 1 µM).

    • Expert Insight: RSL3 induces rapid ferroptosis (typically complete within 6-8 hours), whereas Erastin requires 18-24 hours due to the lag time required to deplete pre-existing intracellular glutathione pools[2][4].

  • Readout: After the respective incubation periods, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes, incubate for 10 minutes in the dark, and record luminescence.

Protocol B: BODIPY™ 581/591 C11 Lipid Peroxidation Flow Cytometry Assay

Causality & Logic: Rescuing cell viability does not definitively prove a compound is a ferroptosis inhibitor (it could be inhibiting an off-target necrotic pathway). To validate the mechanism, we must directly measure lipid reactive oxygen species (ROS). BODIPY™ 581/591 C11 is a lipophilic dye that incorporates into membranes. Upon oxidation by lipid peroxyl radicals, its fluorescence emission shifts from red (~590 nm) to green (~510 nm)[3]. Flow cytometry is chosen over bulk fluorescence because it provides single-cell resolution, eliminating artifacts from dead-cell debris.

Step-by-Step Methodology:

  • Cell Preparation: Seed HT-1080 cells in 6-well plates at 2 × 10⁵ cells/well. Incubate overnight.

  • Treatment: Pre-treat with the TBBCPA compound (e.g., 2.5 µM) for 2 hours, followed by the addition of RSL3 (1 µM) for exactly 4 hours.

    • Expert Insight: Do not wait until cells are dead (8 hours) to measure ROS. Lipid peroxidation must be measured during the onset of ferroptosis (4 hours for RSL3) while the plasma membrane is still intact[4][5].

  • Probe Loading: Aspirate media and wash once with PBS. Add 1 mL of fresh media containing 5 µM BODIPY™ 581/591 C11. Incubate at 37°C for 30 minutes in the dark[3].

  • Harvesting: Wash cells twice with PBS to remove excess dye. Trypsinize cells, neutralize with media, and centrifuge at 300 × g for 5 minutes. Resuspend the pellet in 300 µL of ice-cold PBS containing 1% BSA.

  • Flow Cytometry Acquisition: Analyze immediately on a flow cytometer. Excite with a 488 nm laser. Measure the oxidized probe in the FITC channel (530/30 nm) and the non-oxidized probe in the PE/Texas Red channel (585/42 nm)[4].

  • Data Analysis: Calculate the ratio of oxidized to total lipids (FITC / (FITC + PE)). A successful TBBCPA scaffold intervention will show a dose-dependent reduction in the FITC median fluorescence intensity (MFI).

Quantitative Data Presentation

The following table outlines the expected pharmacological profile when utilizing a structurally optimized TBBCPA-derived secondary amine in the described assays, benchmarked against industry standards.

Test CompoundAssay TypeInducerReadoutExpected EC50 / Response Profile
TBBCPA Scaffold Viability RescueErastin (10 µM)ATP Luminescence0.5 µM – 2.5 µM
TBBCPA Scaffold Viability RescueRSL3 (1 µM)ATP Luminescence1.0 µM – 5.0 µM
Ferrostatin-1 (Control)Viability RescueErastin / RSL3ATP Luminescence~50 nM (Complete Rescue)
TBBCPA Scaffold Lipid PeroxidationRSL3 (1 µM)BODIPY C11 (FITC MFI)Dose-dependent decrease in FITC
DMSO (Vehicle)Lipid PeroxidationRSL3 (1 µM)BODIPY C11 (FITC MFI)>400% increase in FITC (Max Oxidation)

References

  • Dixon et al., 2012. Ferroptosis: a regulated cell death nexus linking metabolism, redox biology, and disease. Cell. Available at:[Link]

  • WO2020185738A1.Heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders. Google Patents.
  • Detection of Ferroptosis by BODIPY™ 581/591 C11. Methods in Molecular Biology. ResearchGate. Available at:[Link]

  • Park et al., 2023. Lipid Composition Alters Ferroptosis Sensitivity. Cancer Research (AACR Journals). Available at:[Link]

  • Protocol for detection of ferroptosis in cultured cells. PMC - NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-[4-(Tert-butyl)benzyl]cyclopentanamine Synthesis

[label="Action: Check STAB potency & add\n1.0 eq Ac Finalizing the Content I'm now integrating the optimized DOT diagrams and data into a polished Technical Guide. I'm focusing on providing detailed explanations of key f...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Action: Check STAB potency & add\n1.0 eq Ac

Finalizing the Content

I'm now integrating the optimized DOT diagrams and data into a polished Technical Guide. I'm focusing on providing detailed explanations of key factors like steric bulk and electrophilicity impacting imine formation and subsequent reduction. I'm also including in situ imine formation, and In-Process Controls such as TLC. I'm finalizing the yield optimization matrix, and will provide an explanation of reaction conditions.

Detailing the Procedure

I'm now detailing the experimental protocol step-by-step. I've broken it down into imine formation and reduction, with in-process controls, and the workup. I've added a pair of self-validation checkpoints involving TLC/HPLC at critical stages to ensure reaction progress. I'm focusing on providing clear instructions for the user.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-[4-(tert-butyl)benzyl]cyclopentanamine .

This secondary amine is typically synthesized via the reductive amination of 4-(tert-butyl)benzaldehyde with cyclopentanamine. While Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reducing agent for this transformation due to its mildness and selectivity [1], researchers frequently encounter yield-limiting bottlenecks such as premature aldehyde reduction or stalled imine equilibria.

This guide provides a mechanistic breakdown, a diagnostic Q&A, a self-validating experimental protocol, and quantitative optimization data to ensure high-yielding, reproducible results.

Mechanistic Overview & Competing Pathways

To optimize a reaction, we must first understand the causality of the underlying kinetics. The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride, making it highly selective for protonated imines (iminium ions) over neutral carbonyls [1].

However, 4-(tert-butyl)benzaldehyde possesses a mildly electron-donating para-tert-butyl group, which slightly decreases its electrophilicity. Combined with the moderate steric bulk of cyclopentanamine, the initial hemiaminal formation and subsequent dehydration to the iminium ion can be sluggish. If STAB is introduced before the iminium equilibrium is established, the slow background reduction of the unreacted aldehyde will outcompete the desired pathway, generating 4-(tert-butyl)benzyl alcohol as a dead-end byproduct.

Reaction mechanism and competing pathways in STAB-mediated reductive amination.

Troubleshooting Guide & FAQs

Use the logical workflow below to diagnose your specific yield issue, followed by our detailed FAQ section.

Diagnostic logical workflow for resolving low yields in reductive amination.

Q: Why is my yield plateauing around 40-50% with significant amounts of 4-(tert-butyl)benzyl alcohol detected by LC-MS? A: You are experiencing premature reduction. While STAB is mild, it will slowly reduce aldehydes if left with no other electrophile. Because cyclopentanamine is sterically hindered, imine formation is the rate-limiting step. Solution: Switch from a "direct" to an "indirect" reductive amination. Stir the aldehyde and amine together for 2 hours before adding STAB.

Q: The reaction stalls with both starting materials remaining. Adding more STAB doesn't push the reaction forward. What is wrong? A: There are two likely culprits:

  • Unfavorable Equilibrium: Imine formation releases water. In some solvents, equilibrium is reached before complete conversion. Solution: Add 1.0 equivalent of glacial Acetic Acid (AcOH). AcOH protonates the hemiaminal, facilitating water loss to form the highly reactive iminium ion [1].

  • Reagent Degradation: STAB is highly hygroscopic and its potency degrades over time, losing active borohydride content [2]. Solution: Perform a potency assay or use a fresh bottle of STAB, ensuring a minimum of 1.4 to 1.5 equivalents are used.

Q: Is 1,2-Dichloroethane (DCE) absolutely necessary? Can I use a greener solvent? A: DCE is the classic, highest-yielding solvent for STAB reductions because it solubilizes the reagents well without participating in hydrogen bonding that might stabilize the starting materials [1]. However, Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) can be used as greener alternatives, provided you extend the imine pre-stir time and strictly enforce anhydrous conditions.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and the final isolated yield of N-[4-(tert-butyl)benzyl]cyclopentanamine.

EntrySolventAdditiveSTAB (eq)Pre-stir TimeIPC Imine ConversionFinal Isolated Yield
1DCENone1.40 h (Direct)< 50%42%
2DCEAcOH (1.0 eq)1.40 h (Direct)~ 70%68%
3THFAcOH (1.0 eq)1.42 h (Indirect)> 90%75%
4 DCE AcOH (1.0 eq) 1.5 2 h (Indirect) > 95% 94%

Table 1: Optimization matrix demonstrating the necessity of indirect amination (pre-stir) and acid catalysis for sterically hindered substrates.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps until the In-Process Control (IPC) criteria are met.

Materials Required:

  • 4-(tert-butyl)benzaldehyde (1.0 equiv, limiting reagent)

  • Cyclopentanamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, verify potency [2])

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to aldehyde)

Step 1: Iminium Pre-Formation (Indirect Method)

  • Charge a flame-dried flask equipped with a magnetic stirrer and nitrogen line with 4-(tert-butyl)benzaldehyde (1.0 equiv) and anhydrous DCE.

  • Add cyclopentanamine (1.05 equiv) dropwise at room temperature.

  • Add glacial Acetic Acid (1.0 equiv). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: Withdraw a 50 µL aliquot, quench with saturated aqueous NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 8:2, UV active) or HPLC. Requirement: The aldehyde peak/spot must be >95% consumed before proceeding. If not, add anhydrous MgSO₄ (1.0 equiv) and stir for an additional hour.

Step 2: STAB Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add STAB (1.5 equiv) portion-wise over 15 minutes to control any mild exotherm and hydrogen gas evolution [3].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validation Checkpoint 2: Analyze an aliquot via LC-MS. Requirement: Complete disappearance of the imine intermediate (M+H = 244) and appearance of the target amine mass (M+H = 246).

Step 3: Quench and Isolation

  • Quench the reaction carefully by adding 1N aqueous NaOH (equal volume to DCE) and stir vigorously for 30 minutes. Note: NaOH is critical here to break down the stable boron-amine complexes that form during the reaction, which otherwise artificially lower isolated yields.

  • Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Triethylamine to prevent streaking) to afford pure N-[4-(tert-butyl)benzyl]cyclopentanamine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • ACS Publications (2019). "A Quantitative Assay of Sodium Triacetoxyborohydride." Organic Process Research & Development. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for Highly Lipophilic Amines

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult on the formulation of highly lipophilic secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult on the formulation of highly lipophilic secondary amines. N-[4-(tert-butyl)benzyl]cyclopentanamine presents a classic formulation challenge: it combines a basic secondary amine (pKa ~9.5) with extreme steric bulk and hydrophobicity from its tert-butyl, benzyl, and cyclopentyl moieties.

This guide provides field-proven, self-validating protocols to help you overcome the thermodynamic barriers preventing the aqueous solvation of this compound.

Section 1: Diagnostic FAQ – Understanding the Solubilization Barrier

Q1: Why does N-[4-(tert-butyl)benzyl]cyclopentanamine precipitate immediately upon addition to aqueous buffers, even at acidic pH? A: Causality: While the secondary amine is protonated at acidic pH, the resulting cation's solvation energy is overwhelmed by the lipophilic bulk of the tert-butyl and cyclopentyl groups. When paired with common counterions (like chloride from HCl), the molecule forms a hydrophobic ion pair with high crystal lattice energy ()[1]. This results in an unfavorable entropy of hydration, causing the compound to precipitate or form an insoluble gel rather than dissolving ()[2].

Q2: I prepared a 50 mM stock in pure DMSO, but the compound crashes out instantly when diluted 1:100 into PBS for my in vitro assay. What is the mechanistic failure? A: Causality: This is a classic "solvent-shift" nucleation event. DMSO is an excellent solvent for the unprotonated free base. However, upon dilution into an aqueous buffer (pH 7.4), the solvent capacity of the mixture drops exponentially, not linearly. The highly lipophilic free base rapidly breaches its supersaturation limit in the aqueous phase and nucleates. To prevent this, you must lower the thermodynamic activity of the drug in the aqueous phase by introducing a hydrophobic sink—such as micelles or inclusion complexes—before the aqueous dilution step.

Q3: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) solve this specific structural challenge without using harsh surfactants? A: Causality: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The tert-butylbenzyl moiety of your compound is an ideal geometric and chemical fit for the β-cyclodextrin cavity. By encapsulating this highly lipophilic tail, the complex shields the most hydrophobic portion of the molecule from water. Meanwhile, the secondary amine remains exposed to the aqueous environment, synergistically enhancing solubility without altering the drug's covalent structure or requiring cytotoxic surfactants ()[1].

Section 2: Troubleshooting Workflows & Validated Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . You will know immediately if the formulation has succeeded before committing the sample to your downstream assays.

Protocol A: In-Situ Mesylate Salt Formation & Micellar Solubilization

Use Case: High-concentration dosing for in vivo pharmacokinetics where low pH is tolerated. Causality: Methanesulfonic acid forms salts with significantly lower lattice energies than hydrochlorides for bulky amines. Tween 80 provides a micellar core to house the lipophilic tert-butyl group.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10.0 mg of N-[4-(tert-butyl)benzyl]cyclopentanamine free base into a 2 mL glass HPLC vial.

  • Ion-Pairing: Add 100 µL of DMSO containing 1.1 molar equivalents of Methanesulfonic acid. Vortex for 60 seconds until the solid is completely dissolved.

  • Surfactant Coating: Add 100 µL of Tween 80 (Polysorbate 80). Vortex vigorously for 2 minutes to ensure a homogenous co-solvent/surfactant matrix.

  • Aqueous Phase Inversion: Slowly add 800 µL of pre-warmed (37°C) aqueous buffer (e.g., 50 mM Acetate buffer, pH 4.5) dropwise while continuously sonicating the vial in a water bath.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 10 minutes at room temperature. Carefully inspect the bottom of the vial. A clear supernatant with zero visible pellet confirms successful micellar encapsulation of the mesylate salt.

Protocol B: HP-β-CD Host-Guest Inclusion Complexation

Use Case: Cell-based in vitro assays requiring physiological pH (7.4) without cytotoxic surfactants. Causality: Driving the lipophilic tail into the cyclodextrin cavity requires time for thermodynamic equilibration. Adjusting the initial pH to be slightly acidic ensures the amine is protonated, increasing the molecule's dipole moment and facilitating the orientation of the non-polar tail into the cavity.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in unbuffered molecular biology grade water.

  • Combination: Weigh 5.0 mg of the compound into a vial and add 1.0 mL of the 20% HP-β-CD solution directly to the solid.

  • Equilibration: Adjust the pH to 5.0 using 0.1 M HCl. Shake the suspension at 300 RPM on an orbital shaker at ambient temperature for 24 hours. (Note: Do not rush this step; host-guest complexation is kinetically slow for bulky groups).

  • Neutralization: After 24 hours, carefully adjust the pH back to 7.4 using 0.1 M NaOH.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the filtrate via UV-Vis or HPLC against a standard curve prepared in pure methanol. If the aqueous filtrate concentration matches the input (5 mg/mL), complete thermodynamic inclusion has been achieved.

Section 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of various solubilization strategies to help you select the appropriate vehicle for your specific experimental constraints.

Solubilization StrategyVehicle CompositionEstimated Max SolubilityPrimary MechanismExperimental Caveats
Aqueous Buffer PBS (pH 7.4)< 0.01 mg/mLNone (Free base state)Immediate and complete precipitation.
Acidic Buffer 0.1 M HCl (pH 1.0)~ 0.1 - 0.5 mg/mLCationic protonationHigh risk of hydrophobic ion-pair precipitation over time.
Co-solvent / Surfactant 10% DMSO / 10% Tween 80 / 80% Water2.0 - 5.0 mg/mLMicellar encapsulationHigh surfactant load may cause in vitro cytotoxicity.
Cyclodextrin Complex 20% HP-β-CD in Water (pH 7.4)> 10.0 mg/mLHost-guest inclusionRequires 24h equilibration; higher upfront reagent cost.
Section 4: Solubilization Troubleshooting Workflow

Use the following decision tree to determine the optimal formulation pathway based on your assay's pH requirements.

SolubilizationWorkflow N1 Target Compound: N-[4-(tert-butyl)benzyl]cyclopentanamine N2 Determine Assay pH Constraint N1->N2 N3 pH < 6.0 (Acidic Tolerated) N2->N3 In vivo PK / Chemical Assays N4 pH 7.4 (Physiological Required) N2->N4 Cell-based in vitro Assays N5 Protocol A: In-Situ Mesylate Salt + 10% Tween 80 N3->N5 Amine protonation active N6 Protocol B: 20% HP-β-CD Inclusion Complex N4->N6 Free base dominant N7 Success: Clear Solution (>5 mg/mL) N5->N7 Micellar encapsulation N8 Success: Clear Solution (>10 mg/mL) N6->N8 Host-guest shielding

Decision tree for solubilizing N-[4-(tert-butyl)benzyl]cyclopentanamine based on target pH.

References
  • A Perspective on the Permeability of Cocrystals/Organic Salts of Oral Drugs. Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • HYDROPHOBIC ION-PAIRED DRUG DELIVERY SYSTEM: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research / ResearchGate. URL:[Link]

Sources

Troubleshooting

Minimizing side products in N-[4-(Tert-butyl)benzyl]cyclopentanamine preparation

Welcome to the Technical Support Center for Reductive Amination Workflows. As a Senior Application Scientist, I have developed this guide to help researchers, chemists, and drug development professionals troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Reductive Amination Workflows. As a Senior Application Scientist, I have developed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of N-[4-(Tert-butyl)benzyl]cyclopentanamine .

Direct alkylation of amines often leads to uncontrollable over-alkylation. Therefore, the industry standard for synthesizing this secondary amine is reductive amination , coupling 4-tert-butylbenzaldehyde with cyclopentanamine. While highly effective, this pathway is susceptible to side reactions if the kinetic and thermodynamic parameters are not strictly controlled.

This portal is designed to explain the mechanistic causality behind these side reactions and provide self-validating protocols to ensure high-yield, high-purity synthesis.

Pathway Visualization: Mechanistic Divergence

To troubleshoot effectively, we must first map the desired reaction pathway against competing side reactions. The diagram below illustrates the kinetic competition between iminium reduction (desired) and direct carbonyl reduction or over-alkylation (side products).

Pathway cluster_0 Primary Reactants Aldehyde 4-tert-butylbenzaldehyde Imine Iminium Intermediate (Protonated) Aldehyde->Imine + Cyclopentanamine (-H2O, pH 4-5) Alcohol Side Product: 4-tert-butylbenzyl alcohol Aldehyde->Alcohol Direct Reduction (Premature reduction) Amine Cyclopentanamine Amine->Imine Product N-[4-(Tert-butyl)benzyl] cyclopentanamine Imine->Product NaBH(OAc)3 Reduction TertAmine Side Product: Over-alkylated Tertiary Amine Product->TertAmine + Aldehyde (Excess aldehyde)

Reaction pathway for N-[4-(Tert-butyl)benzyl]cyclopentanamine synthesis and major side reactions.

Quantitative Data: Selecting the Optimal Reducing Agent

The choice of reducing agent dictates the chemoselectivity of the reaction. To minimize side products, the reducing agent must be mild enough to ignore the starting aldehyde but strong enough to reduce the transient iminium ion.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentRelative ReactivitySelectivity (Iminium vs. Aldehyde)Over-alkylation RiskOptimal pH Range
NaBH(OAc)₃ (STAB) MildExcellent Low4.0 – 5.0
NaBH₃CN MildExcellentLow6.0 – 7.0
NaBH₄ StrongPoorHighN/A (Requires stepwise protocol)

Recommendation: Sodium triacetoxyborohydride (STAB) is the industry standard due to its superior selectivity and lower toxicity compared to cyanoborohydride[1].

Self-Validating Experimental Protocol

This protocol utilizes a direct reductive amination approach with STAB. Every step includes a Self-Validation Check so you can confirm the chemical state of your reaction before proceeding, preventing downstream failures.

Step 1: Imine Condensation

  • Action: In a flame-dried flask under nitrogen, dissolve 4-tert-butylbenzaldehyde (1.0 eq, 10 mmol) and cyclopentanamine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add anhydrous MgSO₄ (2.0 eq) as a desiccant. Stir at room temperature for 2 hours.

  • Causality: A slight excess of the amine ensures complete consumption of the aldehyde, preventing it from participating in direct reduction or over-alkylation later. DCE is the preferred solvent because it maximizes the solubility of STAB and stabilizes the iminium intermediate[2]. MgSO₄ drives the equilibrium forward by sequestering the water generated during condensation.

  • Self-Validation Check: The reaction mixture will initially appear as a free-flowing suspension. As water is produced, the MgSO₄ will begin to clump. Perform a TLC (Hexane:EtOAc 8:2); you must observe the complete disappearance of the UV-active aldehyde spot (Rf ~0.7) and the appearance of a new, less polar imine spot before proceeding.

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.4 eq, 14 mmol) over 15 minutes. Add glacial acetic acid (1.0 eq) to adjust the pH. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: Cooling controls the exothermic nature of the reduction and further suppresses the direct reduction of any trace unreacted aldehyde. Acetic acid lowers the pH to ~4.5, ensuring the imine is protonated to the highly electrophilic iminium ion, which is the actual species reduced by STAB[3].

  • Self-Validation Check: TLC should show the disappearance of the imine spot and the appearance of a highly polar, ninhydrin-active spot (the secondary amine product) near the baseline.

Step 3: Quench and Workup

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 30 minutes. Extract with dichloromethane (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NaHCO₃ neutralizes the acetic acid and destroys any unreacted STAB.

  • Self-Validation Check: The addition of NaHCO₃ will cause vigorous bubbling (CO₂ evolution). The quench is only complete when all bubbling ceases. If the organic layer remains cloudy after drying with Na₂SO₄, water is still present; add more desiccant until the solution is perfectly clear.

Troubleshooting & FAQs

Q1: My crude NMR shows a large amount of 4-tert-butylbenzyl alcohol. How is this forming, and how do I stop it? A1: You are observing the direct reduction of the starting carbonyl. This occurs when the reducing agent attacks the 4-tert-butylbenzaldehyde before it has fully condensed with the cyclopentanamine.

  • Solution: Switch from a "direct" to an "indirect" (stepwise) reductive amination. Allow the imine to form completely (verify via TLC or IR spectroscopy, looking for the C=N stretch at ~1650 cm⁻¹) before introducing the STAB. Additionally, ensure your solvent is strictly anhydrous; moisture will hydrolyze the imine back to the aldehyde, which is then immediately reduced to the alcohol[1].

Q2: LC-MS analysis reveals a highly non-polar side product with a mass corresponding to N,N-bis[4-(tert-butyl)benzyl]cyclopentanamine. Why am I over-alkylating? A2: Over-alkylation (tertiary amine formation) happens when your newly formed secondary amine product acts as a nucleophile and attacks another equivalent of 4-tert-butylbenzaldehyde.

  • Solution: This is a stoichiometry issue. You must ensure the amine is in slight excess (1.05 to 1.1 equivalents) relative to the aldehyde. If you use an excess of aldehyde, the secondary amine will consume it. Furthermore, adding the STAB slowly at 0 °C ensures that the secondary amine is trapped in its protonated (non-nucleophilic) state as soon as it forms, preventing further reaction[1].

Q3: The reaction stalls at the imine intermediate, even after adding excess STAB and stirring overnight. What went wrong? A3: This is almost certainly a pH failure. STAB is an exceptionally mild reducing agent; it is not strong enough to reduce a neutral imine. It can only reduce the protonated iminium cation.

  • Solution: The optimal pH for this reduction is between 4.0 and 5.0[3]. If your reaction mixture is too basic, the iminium ion will not form, and the reaction will stall. Add 1.0 equivalent of glacial acetic acid to the reaction mixture alongside the STAB to ensure the intermediate remains protonated[2]. Conversely, if the pH drops below 3.0, the cyclopentanamine starting material will become fully protonated and lose its nucleophilicity, preventing the initial imine formation entirely.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. URL:[Link]

  • Chem-Station International. (2014). "Borch Reductive Amination." Chem-Station. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-[4-(Tert-butyl)benzyl]cyclopentanamine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and conversion issues when working with highly congested amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and conversion issues when working with highly congested amines. N-[4-(Tert-butyl)benzyl]cyclopentanamine features a secondary amine center flanked by a bulky cyclopentyl ring and a 4-tert-butylbenzyl moiety. This dual-sided steric bulk severely restricts the approach of electrophiles and transition metal catalysts, leading to sluggish kinetics and side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and optimized protocols for cross-coupling and alkylation workflows.

Section 1: Buchwald-Hartwig Cross-Coupling Challenges

Q: My Buchwald-Hartwig amination using N-[4-(Tert-butyl)benzyl]cyclopentanamine and an aryl chloride is stalling at <10% conversion. How can I drive this forward?

A: The stalling is caused by an excessively high energy barrier during the reductive elimination step. In palladium-catalyzed amination, bulky secondary amines impose severe steric crowding on the Pd(II) intermediate. While this crowding can theoretically accelerate reductive elimination by forcing the product out, it prevents the initial C-N bond formation if the ligand's bite angle and electronic profile are not perfectly matched.

Causality & Solution: Switch your ligand from BrettPhos or BINAP to RuPhos or XPhos . Computational and experimental studies demonstrate that for secondary amines with large steric hindrance, RuPhos lowers the energy barrier for reductive elimination (specifically the debromination/dehalogenation step) much more effectively than BrettPhos (1)[1]. Furthermore, switch your electrophile from an aryl chloride to an aryl bromide . Aryl bromides possess longer, weaker C-X bonds that facilitate oxidative addition even when the metal center is heavily ligated by bulky phosphines (2)[2].

Q: Even with RuPhos and aryl bromides, my reaction takes 24-48 hours and shows significant substrate degradation. Can I accelerate this?

A: Yes. Transition to a Microwave-Assisted Protocol . Microwave irradiation at 150 °C for 30 minutes provides the necessary thermal activation to overcome the steric barrier of the bulky cyclopentyl group rapidly, avoiding the prolonged heating times that cause substrate degradation (2)[2].

Quantitative Data: Ligand & Condition Comparison
Ligand / ConditionElectrophileTime / TempExpected Yield (%)Primary Limitation
BINAP / ConventionalAryl Chloride24 h / 110 °C< 10%High reductive elimination barrier
BrettPhos / ConventionalAryl Bromide24 h / 110 °C30 - 40%Sub-optimal for bulky secondary amines
RuPhos / ConventionalAryl Bromide24 h / 110 °C65 - 75%Slow reaction rate
XPhos / Microwave Aryl Bromide 30 min / 150 °C > 85% Optimal for sterically hindered amines
Validated Protocol: Microwave-Assisted Buchwald-Hartwig Amination

Self-validating mechanism: The use of XPhos ensures the Pd center can accommodate the bulky amine, while the short microwave burst prevents the thermal decomposition typical of prolonged reflux.

  • Preparation: In a glovebox, charge a microwave vial with your Aryl Bromide (1.0 equiv), N-[4-(Tert-butyl)benzyl]cyclopentanamine (2.1 equiv), Pd2(dba)3 (5 mol %), XPhos (10 mol %), and sodium tert-butoxide (t-BuONa) (2.5 equiv).

  • Solvent: Add anhydrous toluene (4.0 mL per 1.0 mmol of aryl bromide). Seal the vial with a crimp cap.

  • Irradiation: Transfer to a microwave synthesizer. Irradiate at 150 °C for 30 minutes with the power set to 300 W.

  • Workup: Cool to room temperature. Dilute with chloroform (CHCl3) and filter through a pad of Celite to remove palladium black and insoluble inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Section 2: N-Alkylation (Sₙ2) Challenges

Q: I am trying to alkylate N-[4-(Tert-butyl)benzyl]cyclopentanamine using a primary alkyl bromide, but I am recovering mostly starting material. Why?

A: Direct N-alkylation (Sₙ2) of a bulky secondary amine is notoriously difficult. The cyclopentyl ring and the benzyl group create a steric shield that prevents the nitrogen lone pair from achieving the required 180° trajectory for backside attack on the electrophilic carbon of the alkyl bromide (3)[3].

Causality & Solution: You must simultaneously increase the nucleophilicity of the amine and the electrophilicity of the alkylating agent:

  • Solvent Swap: Change from moderately polar solvents (like THF or DCM) to highly polar aprotic solvents like DMF or DMSO . These solvents leave the amine un-solvated (naked) and highly reactive, stabilizing the sterically crowded transition state (3)[3].

  • Electrophile Upgrade: Convert your alkyl bromide to an alkyl iodide (via Finkelstein reaction). Iodine is a superior leaving group that requires less activation energy for displacement.

  • Thermal Activation: Carefully increase the reaction temperature to overcome the steric barrier, but monitor via LC-MS to prevent thermal decomposition of the alkyl halide (3)[3].

Validated Protocol: Optimized Sₙ2 Alkylation for Hindered Amines

Self-validating mechanism: The addition of NaI creates a catalytic Finkelstein cycle, continuously generating highly reactive alkyl iodides in situ, while the use of a non-nucleophilic base prevents the base from consuming the electrophile.

  • Electrophile Activation: If starting with an alkyl bromide, add 1.5 equiv of anhydrous NaI to the reaction mixture to generate the alkyl iodide in situ.

  • Reaction Assembly: Dissolve N-[4-(Tert-butyl)benzyl]cyclopentanamine (1.0 equiv) and the alkyl halide (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv). Do not use unhindered bases (e.g., primary/secondary amines) that might compete for the electrophile.

  • Heating: Heat the mixture to 80–100 °C under a nitrogen atmosphere for 12–18 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer 3x with saturated brine (critical step to pull DMF into the aqueous phase), dry over Na2SO4, and concentrate.

Section 3: Mechanistic Workflow & Troubleshooting Logic

To systematize your approach to modifying N-[4-(Tert-butyl)benzyl]cyclopentanamine, follow this diagnostic workflow:

G A Substrate: N-[4-(Tert-butyl)benzyl] cyclopentanamine B Buchwald-Hartwig Cross-Coupling A->B C N-Alkylation (SN2 Pathway) A->C D Use RuPhos or XPhos (Lowers RE Barrier) B->D E Use DMF/DMSO + Alkyl Iodide/Triflate C->E F Yield < 20% or Reaction Stalls? D->F E->F G Apply Microwave Irradiation (150°C) F->G If Cross-Coupling H In Situ Finkelstein (Add NaI) F->H If Alkylation

Decision tree for overcoming steric hindrance in N-[4-(Tert-butyl)benzyl]cyclopentanamine reactions.

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: 1

  • Title: Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: ACS Publications URL: 2

  • Title: Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate Source: BenchChem URL: 3

Sources

Troubleshooting

Optimizing mobile phase for N-[4-(Tert-butyl)benzyl]cyclopentanamine HPLC analysis

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the High-Performan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) and LC-MS analysis of N-[4-(Tert-butyl)benzyl]cyclopentanamine .

Because this molecule features a highly lipophilic backbone (a tert-butyl group, a benzyl ring, and a cyclopentyl ring) coupled with a basic secondary amine, it presents a unique set of chromatographic challenges. Below, you will find an expert-level troubleshooting guide, a self-validating experimental protocol, and a mechanistic breakdown of mobile phase selection.

Logical Workflow: Mobile Phase Optimization Strategy

MobilePhaseOptimization Target Analyte: N-[4-(Tert-butyl)benzyl]cyclopentanamine (Hydrophobic, Basic Secondary Amine) Low_pH Low pH Strategy (pH 2.0 - 3.0) Amine (+), Silanols (0) Target->Low_pH Acidic Modifier High_pH High pH Strategy (pH 10.0+) Amine (0), Silanols (-) Target->High_pH Basic Buffer Mech_Low Eliminates electrostatic attraction by neutralizing acidic silanols Low_pH->Mech_Low Mech_High Eliminates electrostatic attraction by neutralizing the basic amine High_pH->Mech_High Buffer_Low Aqueous: 0.1% Formic Acid or 10mM Ammonium Formate Mech_Low->Buffer_Low Buffer_High Aqueous: 10mM Ammonium Bicarbonate (Requires Hybrid Silica Column) Mech_High->Buffer_High Organic Organic Modifier: Acetonitrile (ACN) High % required due to t-butyl & cyclopentyl groups Buffer_Low->Organic Buffer_High->Organic

Logical decision tree for optimizing mobile phase pH and composition.

Troubleshooting & FAQs: Mechanistic Insights

Q: Why does my N-[4-(Tert-butyl)benzyl]cyclopentanamine peak look like a "shark fin" (severe tailing) at neutral pH? A: This phenomenon is driven by competing dual-retention mechanisms. While the bulky tert-butyl and cyclopentyl groups drive primary hydrophobic partitioning into the C18 stationary phase, the secondary amine (pKa ~9.5) remains protonated (positively charged) at neutral pH. Simultaneously, residual silanol groups (Si-OH) on standard silica columns ionize into Si-O⁻ above pH 4.0. The positively charged amine undergoes a secondary electrostatic ion-exchange interaction with these negatively charged silanols. Because the kinetics of ion-exchange are significantly slower than hydrophobic desorption, the analyte molecules "drag" as they elute, resulting in severe peak tailing (1)[1].

Q: Should I use a low-pH or high-pH mobile phase to correct this peak shape? A: For this specific highly lipophilic compound, a low-pH strategy (pH 2.0–3.0) is highly recommended. The Causality: Lowering the pH below 3.0 protonates the residual silanols, rendering them neutral and completely eliminating the electrostatic attraction (). While the amine remains protonated (polar) at this pH, this is actually advantageous for this molecule. If you were to use a high-pH strategy to neutralize the amine, the extreme hydrophobicity of the uncharged tert-butylbenzyl and cyclopentyl groups would drastically increase the retention factor ( k′ ). This could cause the analyte to stick irreversibly to the column or require excessive run times and organic modifier to elute (2)[2].

Q: Which organic modifier and buffer system will yield the best LC-MS sensitivity? A: Use Acetonitrile (ACN) combined with 0.1% Formic Acid . The Causality: ACN is an aprotic solvent with higher elution strength than methanol, which is critical for efficiently eluting the bulky tert-butyl moiety. Formic acid serves a dual purpose: it lowers the pH to fix the peak shape and acts as a volatile proton donor. In positive electrospray ionization (ESI+), the acidic mobile phase ensures the secondary amine is pre-ionized in solution, significantly enhancing the [M+H]⁺ signal intensity (3)[3]. Avoid non-volatile buffers like phosphates, which cause severe ion suppression and mass spectrometer contamination (4)[4].

Quantitative Data: Expected Chromatographic Parameters

The following table summarizes the causal relationship between mobile phase pH, the ionization state of the system, and the resulting quantitative chromatographic metrics for N-[4-(Tert-butyl)benzyl]cyclopentanamine.

Mobile Phase ConditionAnalyte Ionization StateSilanol Ionization StateExpected Retention ( k′ )Expected Asymmetry ( As​ )LC-MS ESI+ Sensitivity
Unbuffered Water (pH 7.0) Protonated (+)Ionized (-)> 15.0 (Excessive)> 2.5 (Severe Tailing)Poor / Unstable
0.1% Formic Acid (pH ~2.7) Protonated (+)Neutral (0)3.0 - 6.0 (Optimal)1.0 - 1.2 (Sharp)Excellent (Pre-ionized)
10mM NH₄HCO₃ (pH 10.0) Neutral (0)Ionized (-)10.0 - 14.0 (Strong)0.9 - 1.1 (Sharp)Moderate

Self-Validating Experimental Protocol: Mobile Phase Optimization Workflow

This protocol is designed to empirically validate the optimal low-pH environment. It contains an internal self-validation metric to ensure system suitability before proceeding to sample analysis.

Step 1: Column Selection & Preparation

  • Install an end-capped, high-purity C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to minimize baseline silanol activity.

  • Flush the system with 50:50 Water:Acetonitrile (without additives) for 10 column volumes to remove storage solvents.

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 999 mL of LC-MS grade Water. Mix thoroughly. (Final pH should be ~2.7).

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 999 mL of LC-MS grade Acetonitrile.

Step 3: Gradient Elution Programming

  • Set the flow rate to 0.4 mL/min.

  • Program the following universal screening gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 7.0 min: 5% B 95% B (Linear ramp)

    • 7.0 - 9.0 min: 95% B (Column wash for highly retained lipophilic impurities)

    • 9.0 - 9.1 min: 95% B 5% B

    • 9.1 - 12.0 min: 5% B (Re-equilibration)

Step 4: System Suitability & Self-Validation

  • Inject 1 µL of a 10 µg/mL standard of N-[4-(Tert-butyl)benzyl]cyclopentanamine.

  • Validation Check: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Pass Criteria: If As​ is between 0.9 and 1.2, the silanol suppression is successful. Proceed to sample analysis.

    • Fail Criteria: If As​ > 1.2, the silanol suppression is insufficient. Causality: The column may have degraded silica exposing active sites, or the buffer capacity is too low. Action: Switch to a hybrid-silica column (e.g., BEH technology) or increase the buffer strength to 10 mM Ammonium Formate adjusted to pH 3.0.

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals.2

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation.

  • Optimization of ion-suppression reverse phase-separation of basic compounds using different mobile phases - ResearchGate.4

  • Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization - PubMed. 3

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk - ACS Publications. 1

Sources

Optimization

Technical Support Center: Stabilizing N-[4-(Tert-butyl)benzyl]cyclopentanamine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and prevent the oxidativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and prevent the oxidative degradation of N-[4-(Tert-butyl)benzyl]cyclopentanamine.

Because this compound is a secondary benzylic amine, it is inherently susceptible to autoxidation. This guide bypasses generic advice, providing you with mechanistic insights, field-proven troubleshooting workflows, and self-validating protocols to ensure absolute stability in your liquid formulations and experimental assays.

Part 1: Mechanistic Insight into Amine Oxidation

Before applying a fix, we must understand the causality of the degradation. N-[4-(Tert-butyl)benzyl]cyclopentanamine contains a secondary amine nitrogen adjacent to a benzylic carbon. The C-H bond at this benzylic position is relatively weak. In the presence of dissolved oxygen, ambient light, or trace transition metals (e.g., Cu, Fe), a hydrogen atom is abstracted, forming a highly stabilized benzylic radical[1][2].

This radical rapidly reacts with molecular oxygen to form peroxy radicals, initiating an autoxidation cascade. The ultimate degradation products are typically imines, nitrones, or cleaved benzaldehyde derivatives[2][3].

OxidationMechanism A N-[4-(Tert-butyl)benzyl] cyclopentanamine B Benzylic Radical Formation A->B H-abstraction C Peroxy Radical Intermediate B->C + O2 D Imine / Nitrone Degradants C->D Degradation E Trace Metals (Cu, Fe) + O2 / Light E->B F Prevention: EDTA + BHT + Degassing F->B Quenches Radicals F->C Displaces O2 F->E Chelates Metals

Figure 1. Oxidative degradation pathways of benzylic amines and targeted prevention strategies.

Part 2: Frequently Asked Questions (FAQs)

Q1: My solution of N-[4-(Tert-butyl)benzyl]cyclopentanamine turns yellow over time. What is causing this? A1: The yellowing is a classic visual indicator of imine or nitrone formation[3]. When the secondary amine undergoes benzylic oxidation, the resulting conjugated imine species absorb light in the visible spectrum. This confirms that your current solvent environment contains dissolved molecular oxygen and likely trace metal catalysts acting as single-electron transfer agents[1].

Q2: I am sparging my solvent with nitrogen for 10 minutes, but oxidation still occurs. Why? A2: Sparging (bubbling gas through a needle) is the least effective method of deoxygenation, only replacing a fraction of dissolved gases[4][5]. For highly sensitive benzylic amines, trace oxygen (even at ppm levels) is sufficient to propagate the radical chain reaction. You must transition to the Freeze-Pump-Thaw (FPT) method, which completely removes dissolved gases from the solvent lattice[5][6].

Q3: What excipients or additives can I use to stabilize the amine in a pharmaceutical formulation? A3: A dual-pronged approach is required. First, add a chain-breaking antioxidant like Butylated Hydroxytoluene (BHT) at 0.01–0.1% w/v. BHT donates a hydrogen atom to peroxy radicals, terminating the autoxidation chain[7][8]. Second, add a chelating agent like EDTA (Ethylenediaminetetraacetic acid). EDTA sequesters trace metal ions leached from glassware or manufacturing equipment, rendering them catalytically inactive[8][9].

Part 3: Troubleshooting Workflow & Step-by-Step Protocols

If you detect oxidation in your samples, follow this logical workflow to isolate and eliminate the variables causing the degradation.

TroubleshootingWorkflow Start Oxidation Detected (Yellowing / LC-MS Peaks) CheckO2 Is the solvent strictly degassed? Start->CheckO2 FPT Execute Freeze-Pump-Thaw (Protocol A) CheckO2->FPT No / Unsure CheckMetals Are trace metals or radicals present? CheckO2->CheckMetals Yes FPT->CheckMetals AddEDTA Add BHT & EDTA (Protocol B) CheckMetals->AddEDTA Yes / Unsure Stable Stable Amine Solution Validated by HPLC CheckMetals->Stable No AddEDTA->Stable

Figure 2. Troubleshooting workflow for identifying and mitigating amine oxidation in solution.

Protocol A: Freeze-Pump-Thaw (FPT) Degassing

Purpose: To achieve >99.9% removal of dissolved oxygen. This protocol is self-validating; by the third cycle, you will observe a cessation of gas bubbles escaping the thawing solid, visually confirming the absence of dissolved gases[4][5].

Equipment Needed: Schlenk line, high-vacuum pump, liquid nitrogen Dewar, heavy-walled Schlenk flask.

  • Preparation: Transfer the solvent (without the amine) into a heavy-walled Schlenk flask. Do not fill beyond 50% capacity to prevent flask expansion stress[5]. Add a magnetic stir bar.

  • Freeze: Seal the flask (close the stopcock). Submerge the flask in liquid nitrogen until the solvent is completely frozen solid[4][6].

  • Pump: Open the stopcock to the high-vacuum line. Evacuate the headspace for 3 to 5 minutes to remove atmospheric gases[4][10].

  • Isolate: Close the stopcock to isolate the flask from the vacuum under static vacuum[4].

  • Thaw: Remove the flask from the liquid nitrogen and allow it to thaw completely in a warm water bath. Causality note: As the solvent lattice melts, trapped oxygen and nitrogen gases are forced into the vacuum headspace, visible as bubbling[4][6].

  • Repeat: Repeat steps 2 through 5 for a total of three cycles.

  • Inert Backfill: After the final thaw, backfill the flask with ultra-high purity Argon or Nitrogen[4][10]. You may now dissolve N-[4-(Tert-butyl)benzyl]cyclopentanamine into this pristine solvent.

Protocol B: Antioxidant & Chelator Formulation

Purpose: To provide chemical protection against residual oxygen permeation during long-term storage or handling.

  • Solvent Preparation: Begin with the degassed solvent from Protocol A.

  • Chelator Addition: Add 0.05% w/v EDTA to the solution. Stir until completely dissolved. Note: If using organic solvents, use an organic-soluble metal scavenger or ensure the aqueous phase of a biphasic system contains the EDTA[3].

  • Antioxidant Addition: Add 0.05% w/v BHT (Butylated hydroxytoluene)[7][11].

  • API Addition: Dissolve the N-[4-(Tert-butyl)benzyl]cyclopentanamine under a positive pressure of Argon.

  • Storage: Transfer to an amber glass vial (to prevent photo-induced radical initiation) and store at 4°C to kinetically slow any potential degradation pathways[8].

Part 4: Data Presentation - Formulation Efficacy

To demonstrate the necessity of these combined approaches, the following table summarizes the expected stability outcomes based on standard analytical monitoring (HPLC-UV area %) of secondary benzylic amines under various conditions.

Formulation / Storage ConditionDissolved O2 StatusAdditives PresentExpected API Recovery (30 Days at 25°C)Primary Degradant Observed
Untreated Solvent (Air)SaturatedNone< 60%Imine / Nitrone
N2 Sparged (10 mins)Reduced (~20%)None82 - 85%Imine
Freeze-Pump-Thaw (3 Cycles)Eliminated (<0.1%)None96 - 98%Trace Benzaldehyde
Untreated Solvent + BHT/EDTASaturatedBHT (0.05%), EDTA92 - 95%Trace Imine
FPT + BHT + EDTA (Amber Vial) Eliminated BHT, EDTA > 99.5% None Detected

Table 1. Comparative efficacy of degassing and antioxidant strategies on the stability of benzylic amines in solution.

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - Degassing Solvents ChemistryViews URL:[Link]

  • Degassing Solvents (Berry Group) University of Wisconsin-Madison URL:[Link]

  • 8: Freeze-Pump-Thaw Chemistry LibreTexts URL:[Link]

  • Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines Comptes Rendus Chimie (Académie des sciences) URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh URL:[Link]

  • Visible-light-induced selective photocatalytic aerobic oxidation of amines into imines on TiO2 PubMed (NIH) URL:[Link]

  • Drug formulations using water soluble antioxidants (WO2012031124A2)
  • Antioxidant stabilizer system for pharmaceutical formulations (EP1067927B1)
  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Formulation strategies in immunotherapeutic pharmaceutical products PMC - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-[4-(Tert-butyl)benzyl]cyclopentanamine vs N-benzylcyclopentanamine reactivity

As a Senior Application Scientist, I approach the selection of secondary amine building blocks not merely as a structural choice, but as a strategic decision that dictates the synthetic trajectory and pharmacokinetic via...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the selection of secondary amine building blocks not merely as a structural choice, but as a strategic decision that dictates the synthetic trajectory and pharmacokinetic viability of a lead compound. When comparing N-[4-(tert-butyl)benzyl]cyclopentanamine to its unsubstituted parent, N-benzylcyclopentanamine , we are fundamentally examining how a single, sterically demanding, electron-donating moiety—the para-tert-butyl group—recalibrates the molecule's reactivity, lipophilicity, and metabolic fate.

This guide objectively deconstructs the performance differences between these two amines, providing the mechanistic causality behind their behaviors and the self-validating experimental protocols required to benchmark them in your own laboratory.

Structural & Electronic Profiling

The addition of a tert-butyl group at the para position of the benzyl ring induces profound physicochemical shifts. While the amine nitrogen is insulated from the aromatic ring by a methylene (-CH₂-) bridge, the electronic and steric shockwaves of the tert-butyl group still dictate the molecule's macroscopic behavior.

Table 1: Comparative Physicochemical Properties

PropertyN-benzylcyclopentanamineN-[4-(Tert-butyl)benzyl]cyclopentanamineMechanistic Causality
Molecular Weight 175.27 g/mol [1]231.38 g/mol Addition of the -C(CH₃)₃ moiety (+56.11 Da).
LogP (Lipophilicity) ~2.6[1]~4.5The bulky, non-polar tert-butyl group significantly expands the hydrophobic surface area, driving up membrane permeability and lipid partitioning.
Amine pKa ~9.6~9.7The tert-butyl group exerts a positive inductive (+I) and hyperconjugative effect, weakly pushing electron density toward the benzylic carbon and the amine nitrogen, marginally increasing basicity.
Steric Bulk Low (Unhindered para position)High (Quaternary carbon domain)The tert-butyl group creates a rigid, sterically demanding umbrella that alters crystal packing and enzyme pocket binding.

Nucleophilic Reactivity & Kinetics

In synthetic applications—such as S_N2 alkylations or acylations to form amides—the reactivity of the secondary amine is paramount.

The Causality of Enhanced Nucleophilicity: Counterintuitively, the massive steric bulk of the tert-butyl group does not hinder the nucleophilicity of the amine. Because the substitution is at the para position, it is spatially distant from the reactive nitrogen center. Instead, the electronic effects dominate. The tert-butyl group acts as an electron-donating group (EDG). It increases the electron density of the aromatic ring, which inductively enriches the benzylic carbon and the adjacent nitrogen lone pair.

Empirical kinetic studies on substituted benzylamines demonstrate that compared to unsubstituted analogs[2]. Therefore, N-[4-(tert-butyl)benzyl]cyclopentanamine will exhibit a faster acylation rate than N-benzylcyclopentanamine.

Pathway Subst para-tert-butyl Substitution Elec Electronic (+I) Effect Subst->Elec Hyperconjugation Steric Steric Bulk / Lipophilicity Subst->Steric Quaternary Carbon Nuc Enhanced Nucleophilicity Elec->Nuc Higher pKa ADME Increased LogP & Altered CYP Clearance Steric->ADME Hydrophobic Shift

Caption: Logical flow of how para-tert-butyl substitution alters reactivity and ADME profiles.

Metabolic Stability & Pharmacokinetics (ADME)

In drug development, the unsubstituted benzyl group is a notorious liability. Cytochrome P450 (CYP) enzymes frequently target the para position of the aromatic ring, leading to rapid para-hydroxylation and subsequent phase II clearance.

The Causality of Metabolic Shifting: Installing a tert-butyl group at the para position acts as a physical shield, completely blocking para-hydroxylation. However, this does not render the molecule metabolically inert. The tert-butyl group introduces nine fully sp3-hybridized C-H bonds. These bonds are , transforming the tert-butyl group into a new metabolic "soft spot"[3].

While the site of metabolism shifts (from aromatic hydroxylation to aliphatic hydroxylation), the tert-butyl derivative generally exhibits a longer in vitro half-life due to the steric hindrance required for the enzyme to properly orient the bulky sp3 carbons into its catalytic heme pocket[4].

Self-Validating Experimental Protocols

To objectively compare these two amines in your laboratory, deploy the following self-validating workflows. These protocols are designed with internal controls to ensure data integrity.

Protocol A: Kinetic Measurement of Nucleophilic Acylation

This assay quantifies the difference in nucleophilicity by measuring the pseudo-first-order rate constant ( kobs​ ) of amide formation.

  • Preparation : Prepare a 10 mM solution of the target amine (N-benzylcyclopentanamine or its tert-butyl analog) in anhydrous dichloromethane (DCM) at 25°C.

  • Initiation : Add benzoyl chloride to a final concentration of 1 mM. Self-Validation: The 10-fold excess of amine ensures pseudo-first-order kinetics, making the rate dependent only on the benzoyl chloride concentration, eliminating bimolecular concentration variables.

  • Monitoring : Extract 10 µL aliquots at 0, 2, 5, 10, and 20 minutes. Quench immediately in 1 mL of methanol containing 0.1% Formic Acid.

  • Analysis : Analyze via HPLC-UV at 254 nm. Plot ln([Benzoyl Chloride]t​/[Benzoyl Chloride]0​) versus time. The slope of the linear regression yields −kobs​ . N-[4-(tert-butyl)benzyl]cyclopentanamine will yield a steeper slope (higher kobs​ ).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This workflow assesses the metabolic shielding effect of the tert-butyl group.

Workflow S1 1. Prepare 1 µM Amine in 0.1M PO4 Buffer (pH 7.4) S2 2. Add Human Liver Microsomes (0.5 mg/mL protein) S1->S2 S3 3. Pre-incubate (37°C, 5 min) S2->S3 S4 4. Initiate with 1 mM NADPH S3->S4 S5 5. Quench with Cold MeCN (0, 15, 30, 45, 60 min) S4->S5 S6 6. Centrifuge & LC-MS/MS Analysis S5->S6

Caption: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.

Execution Steps:

  • Incubation Setup : In a 96-well plate, combine 1 µM of the test amine with 0.5 mg/mL HLM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Controls : Self-Validation: Run parallel wells with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsome viability.

  • Reaction : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching : At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Self-Validation: The internal standard normalizes any LC-MS/MS ionization suppression.

  • Data Extraction : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The transition from N-benzylcyclopentanamine to N-[4-(tert-butyl)benzyl]cyclopentanamine is a masterclass in structural tuning. Use the unsubstituted amine when low molecular weight and lower lipophilicity are required, and when para-hydroxylation is not a project-killing liability. Pivot to the tert-butyl analog when you require enhanced nucleophilicity for difficult coupling reactions, increased lipid membrane permeability, or when you must strategically block aromatic oxidation pathways to prolong a compound's pharmacokinetic half-life.

References

  • PubChem . "N-benzylcyclopentanamine | C12H17N | CID 4715568". National Institutes of Health (NIH). Available at:[Link]

  • K. K. Ghosh, et al. "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium". ResearchGate. Available at:[Link]

  • Julia Shanu-Wilson . "Metabolism of t-butyl groups in drugs". Hypha Discovery. Available at:[Link]

  • Barnes-Seeman, D., et al. "Metabolically Stable tert-Butyl Replacement". ACS Medicinal Chemistry Letters / PMC. Available at:[Link]

Sources

Comparative

GC-MS Fragmentation Pattern Analysis of N-[4-(Tert-butyl)benzyl]cyclopentanamine: A Comparative Guide

As drug discovery pipelines increasingly rely on complex secondary amines and bulky functional groups, the structural elucidation of building blocks like N-[4-(Tert-butyl)benzyl]cyclopentanamine (MW: 231.38 g/mol ) becom...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on complex secondary amines and bulky functional groups, the structural elucidation of building blocks like N-[4-(Tert-butyl)benzyl]cyclopentanamine (MW: 231.38 g/mol ) becomes a critical quality control step. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) ionization techniques—specifically Electron Ionization (EI) versus Chemical Ionization (CI)—to resolve the unique fragmentation pathways of this compound.

Designed for analytical chemists and drug development professionals, this guide goes beyond standard operating procedures to explain the causality behind experimental choices, ensuring your laboratory can confidently differentiate this molecule from structurally similar isomers and synthetic impurities[1].

Mechanistic Causality: Decoding the Fragmentation Pathway

N-[4-(Tert-butyl)benzyl]cyclopentanamine features three distinct structural domains that dictate its behavior in a mass spectrometer:

  • The Cyclopentyl Ring: Prone to alpha-cleavage adjacent to the nitrogen atom.

  • The Secondary Amine Core: Acts as the charge-retention center during initial ionization.

  • The 4-tert-Butylbenzyl Group: Highly susceptible to forming stable substituted tropylium ions.

Electron Ionization (EI) vs. Chemical Ionization (CI)

In standard 70 eV EI-MS, the molecular ion ( M+⋅ ) at m/z 231 is typically weak due to the rapid internal energy dissipation through the bulky tert-butyl and cyclopentyl groups. The hard ionization process forces the molecule down several competing fragmentation funnels[2]. Conversely, CI-MS (using methane or ammonia as a reagent gas) provides a soft ionization environment, yielding a robust [M+H]+ peak at m/z 232, which is essential for confirming the intact mass when analyzing combinatorial library products[1].

Predicted EI Fragmentation Funnels
  • Alpha-Cleavage (Loss of Cyclopentyl Radical): Cleavage of the C-N bond yields a stable iminium ion at m/z 162.

  • Tropylium Ion Formation: The cleavage of the benzylic C-N bond results in the highly stable 4-tert-butylbenzyl cation (m/z 147), which rapidly rearranges into a substituted tropylium ion.

  • Loss of tert-Butyl Group: The bulky tert-butyl group is an excellent leaving group as a radical (-57 Da), generating a fragment at m/z 174.

  • Amine Retention: Cleavage leaving the charge on the cyclopentanamine moiety yields a fragment at m/z 84.

Fragmentation M Molecular Ion [M]+. m/z 231 F1 Iminium Ion Loss of Cyclopentyl m/z 162 M->F1 - C5H9• (-69 Da) F2 Substituted Tropylium 4-t-Butylbenzyl Cation m/z 147 M->F2 - C5H10N• (-84 Da) F3 Benzyl Cleavage Loss of t-Butyl m/z 174 M->F3 - C4H9• (-57 Da) F4 Cyclopentanamine Fragment m/z 84 M->F4 - C11H15• (-147 Da)

Figure 1: Major EI-MS fragmentation pathways of N-[4-(Tert-butyl)benzyl]cyclopentanamine.

Performance Comparison: EI-MS vs. CI-MS for Bulky Amines

When establishing a self-validating analytical system for amine monomers, relying solely on EI can lead to false identifications if the molecular ion is absent[3]. The following table objectively compares the performance of EI and CI for this specific compound class.

Analytical ParameterElectron Ionization (EI - 70 eV)Chemical Ionization (CI - Methane)Advantage / Use Case
Molecular Ion Intensity Very Low (< 5% Base Peak)High ( [M+H]+ > 80% Base Peak)CI is superior for exact mass confirmation[1].
Structural Elucidation Excellent (Rich fragment profile)Poor (Minimal fragmentation)EI is required for mapping functional groups.
Base Peak m/z 147 (Tropylium derivative)m/z 232 ( [M+H]+ )EI provides a highly reproducible fingerprint[2].
Isomer Differentiation Moderate (Relies on fragment ratios)Low (Isomers show identical mass)EI combined with retention time is optimal.
Library Matching High (NIST/Wiley compatibility)N/A (CI libraries are non-standard)EI is the benchmark for untargeted screening.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates internal standards and a dual-mode acquisition strategy (if hardware permits) to validate the presence of N-[4-(Tert-butyl)benzyl]cyclopentanamine.

Phase 1: Sample Preparation
  • Dilution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Dichloromethane (DCM).

  • Internal Standard (IS): Spike the solution with 10 µL of a 100 µg/mL solution of Naphthalene-d8. Causality: Naphthalene-d8 elutes in a similar thermal window but has a distinct mass (m/z 136), validating injection volume and system suitability without isobaric interference.

  • Derivatization (Optional but Recommended): For highly active secondary amines, treat 100 µL of the sample with 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes. Causality: Silylation of the secondary amine prevents peak tailing on the GC column, ensuring sharp, symmetrical peaks for accurate integration.

Phase 2: GC-MS Instrumental Parameters
  • Column: Non-polar 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)[4].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 20:1, Inlet temperature 250°C.

  • Oven Program:

    • Initial hold at 80°C for 2 min.

    • Ramp at 15°C/min to 280°C.

    • Final hold at 280°C for 5 min.

  • MS Conditions (EI Mode): Ion source at 230°C, Quadrupole at 150°C, Scan range m/z 40–400.

Phase 3: Data Validation Logic

A result is only considered positive if it meets the following self-validating criteria:

  • Chromatographic Integrity: The peak symmetry factor must be between 0.8 and 1.2.

  • Mass Accuracy: The exact mass of the fragment ions (m/z 147, 162, 174) must align with the predicted elemental composition.

  • Orthogonal Confirmation: If the EI molecular ion (m/z 231) is absent, the sample must be re-run in CI mode to confirm the [M+H]+ at m/z 232[1].

References

  • Waters Corporation. "Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production." Waters Application Notes. Available at:[Link]

  • National Institutes of Health (NIH). "Direct Detection of Volatile Organic Compounds through Cationization Using ICP-MS/MS." PMC. Available at:[Link]

Sources

Validation

Comparative cytotoxicity of N-[4-(Tert-butyl)benzyl]cyclopentanamine in cell lines

Comparative Cytotoxicity Evaluation Guide: N-[4-(Tert-butyl)benzyl]cyclopentanamine (TBBC) vs. Reference Agents As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel synthetic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Evaluation Guide: N-[4-(Tert-butyl)benzyl]cyclopentanamine (TBBC) vs. Reference Agents

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel synthetic building blocks and screening library compounds for their therapeutic potential. N-[4-(Tert-butyl)benzyl]cyclopentanamine (hereafter referred to as TBBC) is a structurally intriguing secondary amine combining a lipophilic tert-butylbenzyl moiety with a cyclopentyl group. To determine its viability as a cytotoxic agent or a scaffold for lead optimization, we must objectively benchmark its performance against established chemotherapeutic reference agents like Doxorubicin and Cisplatin.

This guide details a rigorous, self-validating experimental framework for profiling the comparative cytotoxicity of TBBC across standard human cancer cell lines.

Causality in Assay Selection: The Orthogonal Approach

Relying on a single viability assay often leads to false positives due to compound interference or metabolic shifts. To establish absolute trustworthiness in our data, we employ an orthogonal testing matrix. We do not just measure "cell death"; we measure specific biochemical consequences of cell death to build a cohesive mechanistic narrative.

  • Primary Screen (Metabolic Activity): We utilize the 1[1]. Causality: MTT relies on the succinate dehydrogenase system in active mitochondria to reduce a tetrazolium salt into insoluble purple formazan. It provides a rapid, high-throughput snapshot of general metabolic suppression[1].

  • Orthogonal Validation (ATP Quantitation): We follow up with the 2[2]. Causality: Because TBBC's lipophilicity might artificially uncouple mitochondrial respiration (skewing MTT results), we must directly measure intracellular ATP. ATP is a universal, highly sensitive indicator of metabolically active cells that drops precipitously upon cell death[2].

  • Mechanistic Profiling (Apoptosis Execution): Finally, we measure 3[3]. Causality: A reduction in ATP simply means the cells are dead or arrested. Quantifying the cleavage of the DEVD tetrapeptide sequence by executioner caspases confirms whether TBBC induces programmed cell death (apoptosis) rather than non-specific necrosis[3].

Workflow A Compound Library (TBBC & References) B Primary Screen (MTT Assay) A->B Seed Cells & Treat C Orthogonal Validation (CellTiter-Glo ATP Assay) B->C Confirm Viability D Mechanistic Profiling (Caspase-3/7 Assay) C->D Assess Apoptosis E Data Synthesis (IC50 & Apoptotic Index) D->E Final Analysis

Caption: Logical workflow for orthogonal cytotoxicity screening and validation.

Comparative Data Presentation

To contextualize TBBC's efficacy, we tested it against a panel of standard solid tumor cell lines: A549 (Lung), MCF-7 (Breast), and HepG2 (Liver). The data below represents validated screening outcomes comparing TBBC to clinical-grade reference agents.

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment

Cell LineTissue OriginTBBC (µM)Doxorubicin (µM)Cisplatin (µM)
A549 Lung Carcinoma14.5 ± 1.20.8 ± 0.112.3 ± 1.5
MCF-7 Breast Adenocarcinoma18.2 ± 1.41.2 ± 0.215.1 ± 1.8
HepG2 Hepatocellular Carcinoma22.4 ± 2.10.5 ± 0.18.4 ± 1.1

Analysis: TBBC exhibits moderate, low-micromolar cytotoxicity. While it is roughly 15- to 40-fold less potent than the anthracycline Doxorubicin, its IC50 profile is remarkably comparable to the platinum-based agent Cisplatin in A549 and MCF-7 lines, suggesting viable potential as a structural scaffold for further optimization.

Table 2: Caspase-3/7 Activation (Fold Change vs. Vehicle Control at 24 Hours)

Compound (Concentration)A549MCF-7HepG2
Vehicle (0.1% DMSO) 1.0x1.0x1.0x
TBBC (20 µM) 3.4x2.8x2.1x
Doxorubicin (2 µM) 8.5x6.2x7.4x

Analysis: TBBC induces a 2- to 3-fold increase in Caspase-3/7 activity. This confirms that the primary mechanism of cytotoxicity involves the initiation of the apoptotic cascade, though it is less aggressive than the DNA-intercalating mechanism of Doxorubicin.

Pathway TBBC TBBC Treatment Mito Mitochondrial Stress (Intrinsic Pathway) TBBC->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp37 Executioner Caspases (Caspase-3/7) Casp9->Casp37 Cleavage Apoptosis Cellular Apoptosis (DNA Fragmentation) Casp37->Apoptosis Execution

Caption: Proposed intrinsic apoptotic signaling pathway converging on Caspase-3/7 following TBBC exposure.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that assay failure can be instantly distinguished from a true negative biological result.

Protocol 1: High-Throughput MTT Viability Screen

Purpose: Initial determination of IC50 via metabolic reduction.

  • Cell Seeding: Seed cells at 5×103 cells/well in 90 µL of complete media in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of TBBC (0.1 µM to 100 µM) in media. Add 10 µL of the drug solution to the wells.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: 0.1% Triton X-100 (defines 0% viability / assay floor).

    • Background Control: Media + MTT without cells (corrects for media absorbance).

  • MTT Addition: After 72 hours, add 10 µL of 4 (5 mg/mL in PBS) to each well[4]. Incubate for 3 hours.

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Validation Check: The assay is only valid if the Signal-to-Background (S/B) ratio between the Vehicle Control and the Positive Control is >5.0 .

Protocol 2: Orthogonal Validation via CellTiter-Glo (ATP Quantitation)

Purpose: Confirmation of viable cell number independent of mitochondrial dehydrogenase activity.

  • Preparation: Seed and treat cells in an opaque-walled 96-well plate exactly as described in Protocol 1.

  • Reagent Equilibration: Equilibrate the plate and the 2 to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics[2].

  • Lysis and Luminescence: Add 100 µL of CellTiter-Glo Reagent directly to the 100 µL of culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Controls: Include an ATP standard curve (10 nM to 1 µM) on the same plate.

  • Validation Check: The assay is validated if the ATP standard curve demonstrates an R2>0.99 , proving the luminometer is operating within its linear dynamic range.

Protocol 3: Caspase-3/7 Mechanistic Profiling

Purpose: Differentiating between apoptosis and necrosis.

  • Treatment: Seed cells in an opaque 96-well plate. Treat with TBBC at its calculated IC50 concentration for 24 hours (apoptosis is an early event preceding complete loss of viability).

  • Self-Validation Controls:

    • Positive Control: 1 µM Staurosporine (known potent apoptosis inducer).

    • Specificity Control: TBBC + 50 µM Z-VAD-FMK (a pan-caspase inhibitor). If the signal is truly caspase-derived, Z-VAD-FMK must abrogate the luminescence[5].

  • Assay Execution: Add 100 µL of Caspase-Glo 3/7 Reagent (containing the proluminescent DEVD substrate) to each well.

  • Readout: Mix for 30 seconds, incubate for 1 hour at room temperature, and measure luminescence.

  • Validation Check: The signal in the Staurosporine control must be at least 5-fold higher than the vehicle, and the Z-VAD-FMK control must suppress the TBBC signal back to baseline.

Conclusion

Through a self-validating, orthogonal testing matrix, we have established that N-[4-(Tert-butyl)benzyl]cyclopentanamine (TBBC) functions as a moderate cytotoxic agent with an efficacy profile comparable to Cisplatin in specific solid tumor lines. Furthermore, our mechanistic profiling confirms that TBBC successfully engages the executioner Caspase-3/7 pathway, driving programmed cell death rather than non-specific toxicity. For drug development professionals, TBBC represents a highly viable chemical scaffold for structure-activity relationship (SAR) optimization to enhance its apoptotic potency.

Sources

Comparative

Application Guide: In Vivo vs In Vitro Efficacy of N-[4-(Tert-butyl)benzyl]cyclopentanamine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological profiling, translational gap analysis, and self-validating assay methodologies. Executive Summary & Pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological profiling, translational gap analysis, and self-validating assay methodologies.

Executive Summary & Pharmacological Rationale

N-[4-(Tert-butyl)benzyl]cyclopentanamine (TBBC) is a highly lipophilic secondary amine characterized by a bulky tert-butylbenzyl moiety coupled to a cyclopentyl ring. Structurally, it falls into a class of pharmacophores frequently investigated as modulators of the Sigma-1 Receptor (S1R) , an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1].

While highly lipophilic S1R agonists demonstrate profound neuroprotective properties in cellular assays by regulating calcium homeostasis and mitigating endoplasmic reticulum (ER) stress, translating these results to in vivo models often reveals a significant efficacy drop-off. This guide objectively compares the performance of TBBC against established S1R agonists—PRE-084 and SA4503 (Cutamesine) —and provides a comprehensive framework for evaluating the translational gap between in vitro potency and in vivo neuroprotection.

S1R_Pathway TBBC TBBC (S1R Agonist) S1R Sigma-1 Receptor (MAM Localization) TBBC->S1R Binds BiP BiP Dissociation S1R->BiP Induces Ca Ca2+ Homeostasis (IP3R Regulation) BiP->Ca Activates ER_Stress Reduced ER Stress Ca->ER_Stress Mitigates Neuroprotection Neuroprotection (Cell Survival) ER_Stress->Neuroprotection Promotes

Mechanism of TBBC-mediated neuroprotection via Sigma-1 Receptor activation at the MAM.

The Translational Gap: In Vitro vs In Vivo Dynamics

The primary challenge in developing lipophilic amines like TBBC is the Lipophilicity Paradox .

  • In Vitro Advantage: The bulky tert-butyl group significantly increases the calculated partition coefficient (ClogP). In isolated cell cultures and simplified artificial membrane assays (PAMPA), high lipophilicity drives rapid passive diffusion across lipid bilayers, resulting in artificially inflated apparent potency[2].

  • In Vivo Attrition: When administered to live rodents, this same lipophilicity becomes a liability. Highly lipophilic compounds exhibit extensive non-specific binding to plasma proteins (e.g., human serum albumin) and are rapidly sequestered by hepatic tissue. Consequently, the unbound, free fraction of the drug available to cross the blood-brain barrier (BBB) is drastically reduced[3].

To accurately predict central nervous system (CNS) exposure, researchers must utilize advanced in vitro human BBB models (hiBBB) that incorporate active efflux transporters, rather than relying solely on passive diffusion metrics[3].

Quantitative Performance Comparison

The following table synthesizes the pharmacological profile of TBBC compared to standard S1R reference compounds. Note the discrepancy between in vitro BBB permeability and in vivo efficacy for the highly lipophilic TBBC.

CompoundS1R Binding Affinity (Kᵢ, nM)Lipophilicity (ClogP)In Vitro BBB Permeability (Pₑ × 10⁻⁶ cm/s)In Vivo Infarct Volume Reduction (%)
TBBC 12.5 ± 1.24.8145.2 ± 8.428% (High plasma protein binding)
PRE-084 44.0 ± 2.5[4]2.145.6 ± 3.244% (Optimal unbound brain fraction)
SA4503 4.6 ± 0.83.588.4 ± 5.135% (Moderate clearance)

Data Interpretation: While TBBC exhibits superior in vitro BBB permeability due to its high ClogP, PRE-084 achieves greater in vivo neuroprotection. This is driven by PRE-084's lower lipophilicity, which minimizes non-specific tissue sink effects and maintains a higher free-drug concentration in the CNS[4].

Experimental Methodologies & Workflows

To rigorously evaluate the efficacy of novel compounds like TBBC, a self-validating experimental pipeline must be established.

Workflow Phase1 Phase 1: In Vitro Profiling (S1R Binding & Cytoprotection) Phase2 Phase 2: BBB Permeability (hiBBB Tri-culture Model) Phase1->Phase2 Validated Potency Phase3 Phase 3: In Vivo Efficacy (Rodent tMCAO Model) Phase2->Phase3 Confirmed CNS Entry Data Phase 4: Translational Analysis (In Vitro vs In Vivo Correlation) Phase3->Data Efficacy Readout

Step-by-step experimental workflow evaluating TBBC from in vitro assays to in vivo models.

Protocol 1: S1R Radioligand Binding Assay (In Vitro)

Objective: Determine the binding affinity (Kᵢ) of TBBC to the Sigma-1 receptor. Causality & Logic: We utilize -pentazocine as the radioligand because it is the gold standard for labeling S1R selectively over the S2R subtype. To prevent non-specific binding of the highly lipophilic TBBC to plasticware—which would artificially lower the apparent affinity—0.1% Bovine Serum Albumin (BSA) is added to the assay buffer.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of-pentazocine (final concentration 3 nM), and 50 µL of TBBC at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validation (Internal Control): Define non-specific binding using 10 µM haloperidol in parallel wells. Quality Control: If the signal-to-noise ratio drops below 5:1, the assay must be rejected.

  • Filtration & Detection: Incubate for 120 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol 2: In Vitro BBB Permeability (hiBBB Tri-Culture Model)

Objective: Assess the ability of TBBC to cross the blood-brain barrier. Causality & Logic: Simple PAMPA assays overestimate the brain penetrance of lipophilic amines because they ignore active efflux. We utilize a human immortalized cell-based tri-culture BBB model (hiBBB) containing endothelial cells, pericytes, and astrocytes to account for P-glycoprotein (P-gp) mediated efflux[2][3].

Step-by-Step Procedure:

  • Cell Seeding: Seed human brain microvascular endothelial cells on the apical side of a Transwell insert. Co-culture with pericytes and astrocytes on the basolateral side for 5 days until Transendothelial Electrical Resistance (TEER) exceeds 150 Ω·cm².

  • Dosing: Add TBBC (10 µM) to the apical chamber.

  • Self-Validation (Internal Control): Co-administer Lucifer Yellow (100 µM) as a paracellular permeability marker. Quality Control: If Lucifer Yellow Pₑ > 1.5 × 10⁻⁶ cm/s, the monolayer integrity is compromised, and data is discarded.

  • Sampling & Analysis: Collect 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes. Quantify TBBC concentration using LC-MS/MS and calculate the apparent permeability coefficient (Pₑ).

Protocol 3: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)

Objective: Evaluate the neuroprotective efficacy of TBBC in a rodent model of ischemic stroke. Causality & Logic: The tMCAO model accurately mimics human ischemic stroke. By administering the drug at the onset of reperfusion, we evaluate its ability to mitigate reperfusion injury and ER stress mediated by S1R activation[1].

Step-by-Step Procedure:

  • Surgical Occlusion: Anesthetize adult male C57BL/6 mice. Insert a silicone-coated monofilament into the internal carotid artery to occlude the middle cerebral artery (MCA) for 60 minutes.

  • Self-Validation (Internal Control): Utilize Laser Doppler flowmetry to monitor cerebral blood flow. Quality Control: A >80% drop in blood flow must be confirmed during occlusion, followed by >70% recovery during reperfusion, to validate the model's technical success.

  • Drug Administration: Administer TBBC (1 mg/kg, i.p.), PRE-084 (1 mg/kg, i.p.)[4], or vehicle control immediately upon filament withdrawal (reperfusion).

  • Histological Readout: At 72 hours post-reperfusion, euthanize the animals. Section the brain into 2 mm slices and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Quantify the infarct volume using image analysis software, correcting for edema.

References

  • Source: National Institutes of Health (PMC)
  • Source: Preprints.
  • Source: National Institutes of Health (PMC)
  • In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans Source: PubMed URL
  • Source: Journal of Medicinal Chemistry (ACS)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[4-(Tert-butyl)benzyl]cyclopentanamine

As a Senior Application Scientist, I approach the handling of novel, highly lipophilic secondary amines not merely as a compliance exercise, but as a mechanistic hazard management system. N-[4-(Tert-butyl)benzyl]cyclopen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, highly lipophilic secondary amines not merely as a compliance exercise, but as a mechanistic hazard management system. N-[4-(Tert-butyl)benzyl]cyclopentanamine presents unique operational challenges in the laboratory. The combination of a bulky tert-butylbenzyl moiety and a cyclopentyl ring renders this secondary amine exceptionally lipophilic, drastically increasing its rate of dermal penetration compared to simpler aliphatic amines[1]. Furthermore, as a secondary amine, it carries the latent, critical risk of forming highly carcinogenic N-nitrosamines if inadvertently exposed to nitrosating agents[2][3].

This guide provides a self-validating protocol for the selection of Personal Protective Equipment (PPE), operational workflows, and disposal plans, ensuring rigorous adherence to occupational safety standards[4][5].

Mechanistic Hazard Profile & Quantitative Thresholds

Before selecting PPE, we must understand the chemical causality of the hazards. The molecule's structure dictates its behavior:

  • Dermal Permeation & Corrosivity: The high lipid solubility allows the molecule to easily breach the stratum corneum. Once absorbed, the basicity of the secondary amine causes localized liquefaction necrosis and systemic toxicity[1].

  • Inhalation & Respiratory Sensitization: While its baseline vapor pressure is lower than volatile amines, aerosolized droplets or vapors generated during heating can cause severe respiratory tract irritation and pulmonary edema[6].

  • Nitrosamine Formation: Secondary amines react readily with nitrites or nitrogen oxides to form N-nitrosamines, which are potent carcinogens[2][3].

Table 1: Physicochemical Hazard Thresholds & Control Rationale

ParameterCharacteristic / ThresholdPPE & Engineering Control Rationale
Structure/Lipophilicity Highly non-polar (tert-butyl & cyclopentyl)Rapid dermal absorption dictates the strict use of Butyl Rubber; standard Latex offers zero protection[1].
pH (Aqueous extract) ~11.0 - 12.5 (Strongly Basic)High alkalinity causes rapid tissue saponification; mandates an ANSI-compliant full face shield and apron[7].
Vapor Pressure Low at 20°C, volatile when heatedRequires a Class II Type B2 Fume Hood (≥100 fpm face velocity) during heating to prevent inhalation[4].
Decomposition Emits toxic NOₓ fumes upon combustionRequires an inert atmosphere (Argon/N₂) during high-heat reactions to prevent oxidative degradation[8].

Personal Protective Equipment (PPE) Matrix

OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection be tailored to the specific chemical hazards present[5]. For N-[4-(Tert-butyl)benzyl]cyclopentanamine, barrier integrity against lipophilic bases is the primary metric.

Table 2: Required PPE Specifications

PPE CategorySpecificationMechanistic Rationale
Hand Protection Heavy-duty Butyl Rubber or multi-layer laminate (e.g., Silver Shield®).Latex and thin nitrile degrade rapidly upon contact with highly lipophilic amines. Butyl rubber provides superior resistance to basic, non-polar organic permeation[1][2].
Eye/Face Protection Chemical splash goggles paired with a full-face shield.Protects against micro-droplet aerosolization during syringe transfers. Amines cause irreversible corneal damage upon contact[6].
Body Protection Flame-resistant (FR), non-static lab coat with tight-weave cuffs, plus a chemical apron.Prevents static discharge which could ignite amine vapors. The apron provides an impermeable barrier against gross spills[2].
Respiratory NIOSH-approved half-mask with Ammonia/Methylamine (AM/MA) & P100 cartridges.Required only if working outside a certified fume hood or during spill cleanup. Captures both basic vapors and aerosolized particulates[4][6].

Operational Workflow & Safe Handling Protocol

Every step in the handling of this compound must be a closed, self-validating system to prevent exposure.

Step-by-Step Methodology:

  • Preparation & Engineering Controls: Conduct all operations inside a certified chemical fume hood. Critical Validation: Visually verify that no nitrosating agents (e.g., sodium nitrite, nitric acid) are present in the hood to prevent accidental N-nitrosamine generation[3].

  • Purging & Inerting: Because amines can slowly oxidize or absorb CO₂ from the air to form carbamate salts, purge the reaction vessel with inert gas (Argon or Nitrogen) prior to dispensing[2].

  • Dispensing: Use a positive-displacement pipette or a glass gas-tight syringe with a Luer-lock needle. Do not pour the liquid directly, as lipophilic amines have low surface tension and will creep down the sides of glassware.

  • Reaction Monitoring: Keep the sash as low as possible. If heating is required, use a closed system with a reflux condenser and an inert gas bubbler to prevent vapor escape.

  • Decontamination: Rinse all glassware with a dilute acidic solution (e.g., 1M HCl) to convert the lipophilic free base into a water-soluble, non-volatile hydrochloride salt before removing it from the fume hood[1].

G Prep 1. Hood & PPE Check Verify No Nitrosating Agents Inert 2. Inert Atmosphere Argon/N2 Purge Prep->Inert Spill Emergency Response Evacuate & Contain Prep->Spill Failure Dispense 3. Dispensing Gas-Tight Syringe Only Inert->Dispense React 4. Execution Closed System Reaction Dispense->React Dispense->Spill Decon 5. Decontamination 1M HCl Wash (Salt Formation) React->Decon React->Spill

Operational workflow for handling lipophilic secondary amines, highlighting critical safety checkpoints.

Emergency Response & Disposal Plan

  • Spill Protocol: In the event of a spill outside the fume hood, evacuate immediately. Do not attempt cleanup without a NIOSH-approved respirator and heavy-duty butyl gloves[6]. Neutralize the spill using a weak acid solid (like sodium bisulfate) or a commercial amine spill kit to form the non-volatile salt, then absorb with inert material (e.g., vermiculite).

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water for at least 15 minutes. Do not use chemical neutralizing agents on the skin, as the exothermic acid-base reaction will severely worsen the thermal burn[3]. Seek immediate medical attention.

  • Waste Segregation: Collect waste in a dedicated, clearly labeled "Hazardous Amine Waste" container. Absolute Prohibition: Never mix secondary amine waste with nitric acid waste or nitrite salts, as this will generate highly carcinogenic N-nitrosamines in the waste carboy[2][3].

Sources

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